(4-Fluoro-2-formylphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBOCQWTPCPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648976 | |
| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825644-26-6 | |
| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in organic synthesis and medicinal chemistry. This document includes tabulated data for easy reference, detailed experimental protocols for property determination, and workflow diagrams for clarity.
Core Physical and Chemical Properties
This compound, with the CAS number 825644-26-6, is a solid organic compound.[1][2][3] Its utility in various chemical transformations is underpinned by its specific physical characteristics.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 825644-26-6 | [1][4][5] |
| Molecular Formula | C₇H₆BFO₃ | [1][2][3][5] |
| Molecular Weight | 167.93 g/mol | [1][2][3][5] |
| Appearance | White to off-white solid/powder/crystal | [1][6] |
| Melting Point | 123 to 125 °C | [1][7] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
| pKa | Not experimentally determined in available literature. |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of chemical compounds. The following sections detail standardized protocols for measuring the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp device.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[10]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.[8]
Solubility Testing
Understanding the solubility of this compound in various solvents is essential for its use in reactions and purifications.
Protocol:
-
Initial Test (Water): To approximately 25 mg of the solid in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11] Observe if the compound dissolves completely.[11][12]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in the following aqueous solutions sequentially:
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl) For each test, use a fresh 25 mg sample and 0.75 mL of the respective solvent, shaking well.[11][13] Solubility in NaOH or NaHCO₃ indicates an acidic functional group, while solubility in HCl suggests a basic functional group.[13]
-
-
Strong Acid Test: If the compound is insoluble in the above aqueous solutions, its solubility in cold, concentrated sulfuric acid (H₂SO₄) can be tested.[14] Solubility in this medium often indicates the presence of functional groups containing oxygen or nitrogen, or unsaturation.[13]
pKa Determination
The acidity constant (pKa) is a measure of the Lewis acidity of the boronic acid, which is crucial for its reactivity, particularly in forming boronate esters.[15][16] Potentiometric titration is a common and reliable method for pKa determination.[15][17]
Protocol:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[17] The ionic strength of the solution should be kept constant using an inert salt like 0.15 M potassium chloride (KCl).[17][18]
-
Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[17] Place the boronic acid solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[17] Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved carbon dioxide.[17][18]
-
Titration: Make the solution acidic (pH ~2) with a standard solution of a strong acid (e.g., 0.1 M HCl).[17] Titrate the solution by adding small, precise volumes of a standard strong base solution (e.g., 0.1 M NaOH).[17] Record the pH after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[19] The experiment should be repeated at least three times to ensure reproducibility.[17]
Synthesis Workflow Overview
This compound is typically synthesized from a corresponding bromobenzaldehyde derivative. The process involves protection of the aldehyde, a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. This compound | 825644-26-6 [chemicalbook.com]
- 5. CAS:825644-26-6 FT-0717532 this compound Product Detail Information [finetechchem.com]
- 6. 4-Fluoro-2-formylphenylboronic Acid | 825644-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) >98.0%(HPLC)(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. youtube.com [youtube.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 19. DSpace [kuscholarworks.ku.edu]
An In-depth Technical Guide to (4-Fluoro-2-formylphenyl)boronic acid: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-2-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the boronic acid group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the formyl and fluoro groups influences the reactivity of the boronic acid, while the formyl group provides a reactive handle for further synthetic transformations. This guide provides a comprehensive overview of the chemical structure, bonding, and key analytical data for this compound, intended to serve as a valuable resource for researchers in drug development and related scientific fields.
Chemical Structure and Bonding
The chemical structure of this compound consists of a benzene ring substituted with a fluorine atom at the 4-position, a formyl group (an aldehyde) at the 2-position, and a boronic acid group [-B(OH)₂] at the 1-position.
Molecular Geometry and Bonding
The core of the molecule is the planar phenyl ring. The boronic acid group has a trigonal planar geometry around the boron atom, which is sp² hybridized. This hybridization results in a vacant p-orbital on the boron atom, making it a Lewis acid and capable of accepting a pair of electrons.[2] This Lewis acidity is a key feature of boronic acids, allowing them to interact with Lewis bases and engage in transmetalation during catalytic cycles like the Suzuki-Miyaura coupling.[2]
Table 1: Predicted and Representative Bond Lengths and Angles (Note: Experimental data for the title compound is not available. Data for 2,4-difluorophenylboronic acid is provided for comparison.)[3]
| Parameter | Predicted/Representative Value | Notes |
| Bond Lengths (Å) | ||
| B-C | ~1.56 | Shorter than a typical C-C single bond, indicating some π-character. |
| B-O | ~1.37 | |
| C-F | ~1.35 | |
| C=O | ~1.21 | Typical for an aromatic aldehyde. |
| Bond Angles (°) | ||
| O-B-O | ~117 | Close to the ideal 120° for sp² hybridization. |
| C-B-O | ~121 | |
| C-C-C (ring) | ~120 |
Intramolecular Interactions
The ortho-position of the formyl group relative to the boronic acid introduces the possibility of intramolecular hydrogen bonding between one of the hydroxyl protons of the boronic acid and the carbonyl oxygen of the formyl group. Such an interaction can influence the conformation of the molecule. Additionally, in solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomeric form, a 3-hydroxybenzoxaborole.[4]
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BFO₃ | [5] |
| Molecular Weight | 167.93 g/mol | [5] |
| Appearance | White to off-white solid/crystal | [6] |
| Melting Point | 123-125 °C | [7] |
| CAS Number | 825644-26-6 | [5][7] |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound.
Table 3: NMR Spectroscopic Data for this compound (Note: ¹³C NMR data is predicted based on analogous structures and substituent effects.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| ¹H NMR | ~10.2 | s | - | Aldehyde proton (-CHO) | [7] |
| ~7.9 | dd | Aromatic proton | [7] | ||
| ~7.6 | m | Aromatic proton | [7] | ||
| ~7.2 | m | Aromatic proton | [7] | ||
| ~5.5 | br s | - | Boronic acid protons (-B(OH)₂) | [7] | |
| ¹³C NMR (Predicted) | ~192 | s | - | Carbonyl carbon (C=O) | |
| ~165 | d | ¹J(C,F) ≈ 250 | Carbon attached to fluorine (C-F) | ||
| ~138 | d | Aromatic carbon | |||
| ~132 | s | Aromatic carbon attached to boron | |||
| ~125 | d | Aromatic carbon | |||
| ~118 | d | Aromatic carbon | |||
| ~115 | d | Aromatic carbon | |||
| ¹¹B NMR | ~30.9 | br s | - | Boronic acid boron | [7] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Predicted Key IR Absorption Bands for this compound (Note: Based on data from structurally similar compounds.)[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded, from B(OH)₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2850, 2750 | Medium-Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| 1380-1320 | Strong | B-O stretch |
| 1250-1150 | Strong | C-F stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) under certain conditions, derivatization is sometimes employed for analysis. However, direct analysis by electrospray ionization (ESI) is also common.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (relative abundance) | Assignment | Notes |
| 168 | [M+H]⁺ | Protonated molecular ion. The presence of boron gives a characteristic isotopic pattern for [M]⁺ and related fragments. |
| 150 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. This is a very common fragmentation pathway for boronic acids. |
| 122 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the aldehyde. |
| 109 | [C₆H₄F]⁺ | Loss of the formyl and boronic acid groups. |
Experimental Protocols
Synthesis of this compound[7]
This synthesis involves a two-step process starting from 2-bromo-5-fluorobenzaldehyde.
Step 1: Acetal Protection of the Aldehyde
-
Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol.
-
Add 0.5 mL of concentrated sulfuric acid.
-
Slowly add trimethyl orthoformate (13.6 g, 128 mmol) dropwise.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and adjust the pH to 11 with a methanolic solution of sodium methoxide.
-
Remove volatile components by distillation.
-
Purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.
Step 2: Borylation
-
Dissolve the product from Step 1 (23.8 g, 95.0 mmol) in 200 mL of anhydrous diethyl ether and 40 mL of tetrahydrofuran under an argon atmosphere.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 42.0 mL, 110.0 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Slowly add triethyl borate (16.1 g, 110.0 mmol), keeping the temperature below -70 °C.
-
After addition, remove the cooling bath and allow the mixture to warm to 5 °C.
-
Adjust the pH to 3 with 3 M aqueous hydrochloric acid.
-
Separate the aqueous layer and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and partially remove the solvent under vacuum.
-
Add water and continue distillation.
-
Cool the mixture to induce precipitation.
-
Filter the solid and dry in air to obtain this compound.
Analytical Characterization
NMR Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube and ensure the sample height is adequate for the spectrometer.[12]
FT-IR (ATR) Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[13][14]
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]
-
Collect the spectrum.
Mass Spectrometry (ESI) Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent or a mixture of solvents (e.g., 50:50 methanol:water) to a final concentration suitable for infusion or LC-MS analysis (typically in the µg/mL to ng/mL range).[15]
Applications in Drug Development
This compound is a valuable building block in drug discovery, primarily through its use in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of biaryl structures, which are common motifs in many drug molecules.
Suzuki-Miyaura Cross-Coupling
The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][16] The presence of a base is crucial for the transmetalation step.[2]
Representative Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).[17][18]
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture (e.g., 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 825644-26-6 [sigmaaldrich.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. This compound | 825644-26-6 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Fluoro-2-formylphenyl)boronic acid (CAS 825644-26-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, a verified synthesis protocol, and its significant applications, with a focus on its role in the construction of complex molecular architectures.
Physicochemical Properties
This compound is a white to almost white crystalline solid. Its chemical structure incorporates a fluorine atom and a formyl group on the phenylboronic acid scaffold, making it a versatile reagent for various chemical transformations.
| Property | Value | Reference |
| CAS Number | 825644-26-6 | [1][2] |
| Molecular Formula | C₇H₆BFO₃ | [2] |
| Molecular Weight | 167.93 g/mol | [2] |
| Melting Point | 125 °C | |
| Appearance | White to Almost white powder to crystal | |
| Solubility | Soluble in Methanol | |
| Purity | >98.0% (HPLC) |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods.[1]
Step 1: Protection of the Aldehyde Group
-
Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol.
-
Add 0.5 mL of concentrated sulfuric acid.
-
Slowly add 13.6 g (128 mmol) of trimethyl orthoformate dropwise.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature.
-
Adjust the pH to 11 with a methanolic solution of concentrated sodium methoxide.
-
Remove volatile components by distillation.
-
Purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene as a colorless liquid (Yield: 23.8 g, 96.9%).[1]
Step 2: Borylation
-
Under an argon atmosphere, dissolve the product from Step 1 (23.8 g, 95.0 mmol) in 200 mL of anhydrous ether and 40 mL of tetrahydrofuran.
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add a 2.5 M hexane solution of n-butyllithium (42.0 mL, 110.0 mmol) dropwise, ensuring the temperature remains below -70°C.
-
Stir the mixture for 1 hour at this temperature.
-
Slowly add 16.1 g (110.0 mmol) of triethyl borate, maintaining the temperature below -70°C.
-
Remove the cooling bath and allow the reaction to warm to 5°C.
-
Adjust the pH to 3 with 3 M aqueous hydrochloric acid.[1]
Step 3: Deprotection and Isolation
-
Separate the aqueous layer and extract it with ether (2 x 50 mL).
-
Combine the organic layers and partially remove the solvent under vacuum.
-
Continue distillation while adding water.
-
Cool the mixture to induce precipitation.
-
Filter the solid and dry it in the air to obtain this compound (Yield: 14.3 g, 89.5%).[1]
Experimental Workflows and Diagrams
To visually represent the synthesis and application of this compound, the following diagrams have been generated.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable reagent in organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex biaryl and polyaryl structures that are prevalent in many pharmaceutical agents.
The presence of the formyl group offers a reactive handle for further chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation reactions. The fluorine substituent can enhance the metabolic stability and binding affinity of the final molecule, making it a desirable feature in drug design.
While specific biological activities for this compound itself are not extensively documented, related 2-formylphenylboronic acids have shown potential as antimicrobial agents.[4] This activity is thought to be linked to their ability to isomerize into a cyclic 3-hydroxybenzoxaborole form in solution.[4]
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It should be stored under an inert atmosphere at room temperature.
This technical guide serves as a foundational resource for researchers and professionals engaged in synthetic and medicinal chemistry. The unique combination of a boronic acid, a formyl group, and a fluorine atom in this compound makes it a highly valuable and versatile tool for the development of novel chemical entities.
References
An In-depth Technical Guide to the Solubility and Stability of (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoro-2-formylphenyl)boronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is, however, intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of arylboronic acids, with a specific focus on this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this document emphasizes the established experimental protocols for determining these crucial parameters. Detailed methodologies for solubility and stability assessment are provided to empower researchers to generate reliable data for their specific applications.
Introduction
This compound, with the chemical formula C₇H₆BFO₃, is a bifunctional reagent featuring both a boronic acid moiety and an aldehyde group.[1] This unique combination makes it a valuable synthon for introducing a formylphenyl group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the synthesis of complex heterocyclic structures. The fluorine substituent further modulates the electronic properties of the molecule, influencing its reactivity and stability.
Understanding the solubility of this compound is critical for reaction setup, optimization, and purification processes. Similarly, knowledge of its stability profile is paramount for ensuring the integrity of the reagent during storage and handling, as well as for predicting its behavior in various reaction media. This guide will address the theoretical and practical aspects of the solubility and stability of this compound.
Solubility Profile
While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible literature, the general solubility trends of phenylboronic acids can provide valuable insights. The solubility of boronic acids is influenced by the polarity of the solvent, the nature of the substituents on the phenyl ring, and temperature.[2][3] Generally, phenylboronic acids exhibit higher solubility in polar organic solvents.[4]
To obtain precise solubility data for this compound, experimental determination is necessary. The following table outlines the expected solubility data that can be generated using the experimental protocol described in Section 4.1.
Data Presentation: Predicted Solubility of this compound
| Solvent | Temperature (°C) | Predicted Solubility ( g/100 mL) | Predicted Molar Solubility (mol/L) |
| Water | 25 | Low | Low |
| 50 | Slightly Increased | Slightly Increased | |
| Methanol | 25 | High | High |
| 50 | Very High | Very High | |
| Acetonitrile | 25 | Moderate | Moderate |
| 50 | High | High | |
| Dichloromethane | 25 | Low to Moderate | Low to Moderate |
| 50 | Moderate | Moderate | |
| Toluene | 25 | Low | Low |
| 50 | Low to Moderate | Low to Moderate | |
| Tetrahydrofuran (THF) | 25 | High | High |
| 50 | Very High | Very High | |
| N,N-Dimethylformamide (DMF) | 25 | Very High | Very High |
| 50 | Very High | Very High |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. Arylboronic acids are susceptible to several degradation pathways, with the most common being oxidation and protodeboronation (the cleavage of the carbon-boron bond).[5][6] The presence of the electron-withdrawing fluorine and formyl groups on the phenyl ring can influence the rate of these degradation processes.
Proper storage conditions are essential to maintain the integrity of the compound. It is typically recommended to store this compound at low temperatures (e.g., -20°C), under an inert atmosphere, and protected from light and moisture.[1]
The following table summarizes the key stability parameters that should be assessed for this compound using the protocol outlined in Section 4.2.
Data Presentation: Key Stability Parameters for this compound
| Condition | Parameter | Expected Outcome |
| Temperature | Degradation Rate at -20°C | Minimal degradation over extended periods. |
| Degradation Rate at Room Temp | Gradual degradation may occur. | |
| Degradation Rate at 40°C | Accelerated degradation is likely. | |
| pH | Stability in Acidic Solution (pH 2-4) | Generally more stable against protodeboronation. |
| Stability in Neutral Solution (pH 7) | Moderate stability. | |
| Stability in Basic Solution (pH 9-12) | Increased rate of protodeboronation is expected.[6] | |
| Light Exposure | Photostability | Potential for degradation upon prolonged exposure. |
| Oxidative Stress | Stability in presence of an oxidizing agent | Susceptible to oxidation of the boronic acid moiety. |
Experimental Protocols
Determination of Solubility
The following protocol is based on the dynamic (polythermal) method, which involves determining the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4]
Materials:
-
This compound
-
High-purity solvents (e.g., water, methanol, acetonitrile, etc.)
-
Analytical balance (±0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable ramp
-
Thermometer or thermocouple (±0.1°C)
-
Turbidity sensor or visual observation setup
Procedure:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired solvent to the vial.
-
Add a magnetic stir bar and seal the vial tightly.
-
Place the vial in the temperature-controlled bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5°C/min).
-
Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.
-
Repeat the procedure for several different concentrations to construct a solubility curve.
References
An In-depth Technical Guide to the Synthesis and Purification of (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details a robust and reproducible synthetic route, purification strategies to achieve high purity, and relevant quantitative data to support these methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-fluorobenzaldehyde. The first step involves the protection of the aldehyde functional group, followed by a lithium-halogen exchange and subsequent borylation to introduce the boronic acid moiety.
Synthetic Pathway Overview
The overall synthetic scheme is presented below:
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (Aldehyde Protection)
-
Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol in a round-bottom flask.
-
Add 0.5 mL of concentrated sulfuric acid to the solution.
-
Slowly add trimethyl orthoformate (13.6 g, 128 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 1 hour.
-
After cooling to room temperature, adjust the pH to 11 with a methanolic solution of sodium methoxide.
-
Remove the volatile components by distillation.
-
Purify the product by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene as a colorless liquid.
Step 2: Synthesis of this compound (Borylation)
-
Under an argon atmosphere, dissolve the product from Step 1 (23.8 g, 95.0 mmol) in a mixture of 200 mL of anhydrous ether and 40 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add a 2.5 M hexane solution of n-butyllithium (42.0 mL, 110.0 mmol) dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the mixture for 1 hour at this temperature.
-
Slowly add triethyl borate (16.1 g, 110.0 mmol), maintaining the temperature below -70°C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to 5°C.
-
Adjust the pH to 3 with 3 M aqueous hydrochloric acid.
-
Separate the aqueous layer and extract it with ether (2 x 50 mL).
-
Combine the organic layers and partially remove the solvent under vacuum.
-
Continue the distillation while adding water.
-
Cool the mixture to induce precipitation of the solid product.
-
Filter the precipitated solid and dry it in the air to obtain this compound.
Quantitative Data: Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene | 2-bromo-5-fluorobenzaldehyde | 96.9 | - |
| 2 | This compound | 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene | 89.5 | - |
| Overall | This compound | 2-bromo-5-fluorobenzaldehyde | 85.4 | >95 |
Table 1: Summary of yields for the synthesis of this compound.
Purification of this compound
High purity of this compound is crucial for its subsequent applications, particularly in Suzuki-Miyaura cross-coupling reactions. A common and effective method for purification involves an acid-base extraction procedure.
Purification Workflow
The purification process leverages the acidic nature of the boronic acid functional group to separate it from non-acidic organic impurities.
Experimental Protocol: Purification
This protocol is a general method for the purification of formylphenylboronic acids and can be adapted for this compound.
-
Suspend the crude this compound in water and cool the mixture to 10°C.
-
Add a 10% aqueous sodium hydroxide solution dropwise, maintaining the internal temperature below 10°C and the pH in the range of 8 to 11.
-
After stirring for 30 minutes, filter off any insoluble material.
-
Extract the aqueous phase with an organic solvent such as toluene to remove non-polar impurities.
-
Cool the aqueous phase to 10°C and acidify with concentrated hydrochloric acid to a pH of approximately 1-3 to precipitate the purified boronic acid.
-
Filter the resulting solid, wash with cold water, and dry at a moderate temperature (e.g., 50°C) in a stream of nitrogen or under vacuum.
This process is effective in yielding formylphenylboronic acids with a purity of ≥99%.
Quantitative Data: Purification
| Method | Starting Purity (HPLC) | Final Purity (HPLC) |
| Alkaline Dissolution and Acidic Precipitation | ~95% | ≥99% |
Table 2: Typical purity improvement of formylphenylboronic acids after purification.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹¹B NMR: A characteristic signal for the boronic acid group is expected. For this compound, a signal around δ 30.9 ppm (in acetone-d6) has been reported.
-
¹H NMR and ¹³C NMR: To confirm the overall structure and the presence of the fluoro and formyl groups.
-
HPLC: To determine the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the compound (167.93 g/mol ).
Applications in Drug Development
This compound is a versatile intermediate in organic synthesis. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the formyl group provides a handle for further chemical modifications.
Reactivity of the Formyl Group in (4-Fluoro-2-formylphenyl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoro-2-formylphenyl)boronic acid is a versatile bifunctional building block of significant interest in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a reactive formyl group ortho to the boronic acid moiety, imparts distinct reactivity and chemoselectivity. This technical guide provides a comprehensive overview of the reactivity of the formyl group in this molecule, detailing its participation in key chemical transformations. This document includes structured data tables, detailed experimental protocols for seminal reactions, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of three distinct functional groups—a boronic acid, a formyl group, and a fluoro substituent—on the phenyl ring allows for a diverse range of chemical manipulations. The electronic interplay between the electron-withdrawing fluorine and formyl groups and the versatile boronic acid moiety governs the reactivity of the molecule. This guide focuses specifically on the transformations of the formyl group, a key handle for molecular elaboration.
Core Reactivity of the Formyl Group
The formyl group in this compound readily undergoes a variety of characteristic aldehyde reactions. However, the presence of the adjacent boronic acid and the fluorine atom can influence reaction rates and selectivity. Key transformations include nucleophilic additions, reductions, olefinations, and reductive aminations.
Suzuki-Miyaura Coupling: A Note on Chemoselectivity
While the primary focus of this guide is the formyl group, it is crucial to consider the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions. The formyl group is generally tolerant to the conditions of many Suzuki-Miyaura couplings, allowing for the formation of biaryl structures while preserving the aldehyde functionality for subsequent transformations.[1] The electron-withdrawing nature of the formyl and fluoro groups can influence the electronic properties of the boronic acid and its transmetalation efficiency.
Key Reactions of the Formyl Group
This section details the principal reactions involving the formyl moiety of this compound, providing generalized experimental protocols and tabulated data where available.
Reduction to a Hydroxymethyl Group
The reduction of the formyl group to a primary alcohol is a fundamental transformation, yielding (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid. This product is a key precursor for the synthesis of benzoxaboroles, a class of compounds with significant biological activity.[2] Sodium borohydride (NaBH₄) is a commonly used reagent for this selective reduction due to its mild nature, which typically does not affect the boronic acid or the aromatic fluorine.[3][4]
Table 1: Reduction of this compound
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| NaBH₄ | Methanol/DCM | 0 to RT | 1 - 4 h | >90 (Typical) | [3][5] |
Experimental Protocol: Reduction of this compound with Sodium Borohydride [3][5]
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid.
dot
Caption: Reduction of the formyl group to a hydroxymethyl group.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
The formyl group is an excellent electrophile for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, providing a powerful method for carbon-carbon double bond formation. These reactions convert the aldehyde into an alkene, with the stereochemical outcome often depending on the nature of the phosphorus reagent.[6][7]
-
Wittig Reaction: Utilizes a phosphonium ylide to typically form Z-alkenes from unstabilized ylides and E-alkenes from stabilized ylides.[8][9]
-
Horner-Wadsworth-Emmons Reaction: Employs a phosphonate carbanion and generally provides excellent selectivity for the E-alkene.[6][7]
Table 2: Representative Olefination Reactions
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Product Type | Reference(s) |
| Wittig | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | α,β-Unsaturated nitrile | [9] |
| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | α,β-Unsaturated ester (E-isomer) | [7] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction [7]
-
Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the corresponding α,β-unsaturated ester.
dot
Caption: A typical workflow for the Horner-Wadsworth-Emmons reaction.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[10][11] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. A variety of primary and secondary amines can be used as nucleophiles. The choice of reducing agent is crucial for the success of the reaction, with common choices including sodium triacetoxyborohydride and sodium cyanoborohydride.[11][12]
Table 3: Common Conditions for Reductive Amination
| Amine Type | Reducing Agent | Solvent | Additive | Product Type | Reference(s) |
| Primary Amine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | Secondary Amine | [11] |
| Secondary Amine | NaBH₃CN | Methanol | Acetic Acid | Tertiary Amine | [12] |
Experimental Protocol: Reductive Amination with a Primary Amine [11]
-
To a solution of this compound (1.0 eq) in dichloromethane, add the primary amine (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
dot
Caption: The general pathway for reductive amination.
Synthesis of Benzoxaboroles
A particularly important application of the formyl group's reactivity in 2-formylphenylboronic acids is the synthesis of benzoxaboroles. These bicyclic boron-containing heterocycles exhibit a wide range of biological activities.[2] The intramolecular cyclization of the intermediate formed upon reduction of the formyl group leads to the stable benzoxaborole ring system. For instance, the reduction of this compound directly leads to 5-fluorobenzoxaborole, a key structural motif in medicinal chemistry.[13]
dot
Caption: Pathway for the synthesis of 5-fluorobenzoxaborole.
Conclusion
The formyl group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. Its reactivity, modulated by the electronic effects of the adjacent boronic acid and the fluorine substituent, enables its participation in reductions, olefinations, and reductive aminations, often with good chemoselectivity. This guide provides a foundational understanding of these key reactions, offering experimental insights for researchers in drug discovery and materials science. The ability to selectively manipulate the formyl group while retaining the boronic acid moiety for subsequent cross-coupling reactions underscores the value of this compound as a strategic building block in modern organic synthesis.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 3. NaBH4 | PPT [slideshare.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
The Fluorine Substituent's Electronic Influence in (4-Fluoro-2-formylphenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluoro-2-formylphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. The strategic placement of both a fluorine atom and a formyl group on the phenylboronic acid scaffold imparts unique electronic properties that significantly influence its reactivity and acidity. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.
Physicochemical and Electronic Properties
The electronic character of this compound is dominated by the interplay of the inductive and resonance effects of its substituents. The fluorine atom at the para-position and the formyl group at the ortho-position create a unique electronic environment that modulates the Lewis acidity of the boronic acid moiety.
Acidity (pKa)
Hammett Substituent Constants
The electronic influence of the substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
The para-fluoro substituent (σp-F) has a Hammett constant of approximately +0.05 to +0.06 .[4][5] This small positive value indicates a weak overall electron-withdrawing effect, resulting from the balance between its strong inductive withdrawal (-I) and its opposing resonance donation (+R).
-
The ortho-formyl substituent (σo-CHO) is more complex due to the proximity to the reaction center. While a universally accepted ortho Hammett constant is elusive due to steric effects, a value of +0.36 has been reported, signifying a strong electron-withdrawing character.[4]
These constants are crucial for predicting the reactivity of the molecule in various chemical transformations.
Table 1: Key Physicochemical and Electronic Data for this compound and Related Compounds
| Property | This compound | 4-Fluorophenylboronic acid | 2-Formylphenylboronic acid |
| Molecular Formula | C₇H₆BFO₃[6] | C₆H₆BFO₂[7] | C₇H₇BO₃[8] |
| Molecular Weight | 167.93 g/mol [9] | 139.92 g/mol [7] | 149.94 g/mol [8] |
| pKa | Not experimentally determined (expected to be < 8.7) | 8.71 - 8.77[2] | ~7.8 (isomer dependent)[10] |
| Hammett Constant (σp-F) | +0.05[4] | +0.05[4] | N/A |
| Hammett Constant (σo-CHO) | +0.36 (approx.)[4] | N/A | +0.36 (approx.)[4] |
The Duality of Fluorine's Electronic Effects
The fluorine atom's influence on the aromatic ring is a classic example of competing electronic effects: a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma bond framework. This effect acidifies the boronic acid by stabilizing the resulting negative charge on the boronate anion.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions. In this compound, this +R effect of the para-fluorine partially counteracts its -I effect.
The ortho-formyl group is a potent electron-withdrawing group through both a -I effect and a strong -R effect, which significantly depletes electron density from the aromatic ring and enhances the Lewis acidity of the boron center.
Caption: Opposing electronic effects of the para-fluoro substituent.
Structural and Spectroscopic Data
While a crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), computational methods such as Density Functional Theory (DFT) can provide valuable insights into its geometry. DFT calculations on analogous molecules, like 3-formylphenylboronic acid, have shown that the boronic acid moiety can be twisted relative to the plane of the phenyl ring.[11]
Table 2: Predicted and Experimental Spectroscopic Data
| Technique | Parameter | Predicted/Experimental Value | Notes |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.0 ppm; Aldehyde proton: ~9.8-10.2 ppm; B(OH)₂: broad singlet ~5.0-6.0 ppm. | The provided ¹H NMR data for a precursor, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene, in CDCl₃ is: δ 7.51 (m, 1H), 7.35 (m, 1H), 6.93 (m, 1H), 5.50 (s, 1H), 3.38 (s, 6H).[12] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-140 ppm; Aldehyde carbon: ~190 ppm. | No experimental data found for the title compound. |
| ¹⁹F NMR | Chemical Shift (δ) | Expected in the typical range for aryl fluorides. | The chemical shift will be influenced by the ortho-formyl and para-boronic acid groups. 19F NMR is a powerful tool for studying fluorinated phenylboronic acids.[13] |
| ¹¹B NMR | Chemical Shift (δ) | ~30.9 ppm (in acetone-d₆)[12] | This value is characteristic of a trigonal boronic acid. |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | C=O stretch: ~1700 cm⁻¹; O-H stretch (boronic acid): broad, ~3200-3400 cm⁻¹; C-F stretch: ~1200-1250 cm⁻¹. | No experimental spectrum found for the title compound. Data for 4-formylphenylboronic acid is available for comparison.[14] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-fluorobenzaldehyde.[12]
Step 1: Protection of the Aldehyde
-
Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 20.0 g, 98.5 mmol) in methanol (40 mL).
-
Add concentrated sulfuric acid (0.5 mL) followed by the slow, dropwise addition of trimethyl orthoformate (13.6 g, 128 mmol).
-
Reflux the reaction mixture for 1 hour.
-
Cool to room temperature and adjust the pH to 11 with a methanolic solution of sodium methoxide.
-
Remove volatile components by distillation and purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.
Step 2: Borylation
-
Dissolve the product from Step 1 (e.g., 23.8 g, 95.0 mmol) in anhydrous diethyl ether (200 mL) and tetrahydrofuran (40 mL) under an argon atmosphere.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexane, 42.0 mL, 110.0 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir for 1 hour, then slowly add triethyl borate (16.1 g, 110.0 mmol), again keeping the temperature below -70 °C.
-
Remove the cooling bath and allow the temperature to rise to 5 °C while adjusting the pH to 3 with 3 M aqueous hydrochloric acid.
-
Separate the aqueous layer and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and partially remove the solvent under vacuum. Continue distillation while adding water.
-
Cool the mixture to precipitate the solid product, which is then filtered and dried to give this compound.
Caption: Synthetic workflow for this compound.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the substituents can make these reactions challenging, often requiring carefully optimized conditions to avoid side reactions like protodeboronation.[15]
Example Protocol: Coupling with an Aryl Bromide
This protocol is a representative procedure adapted from similar couplings of electron-deficient arylboronic acids.[16]
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (e.g., 2-5 mol%) and a phosphine ligand like triphenylphosphine or a more specialized ligand (e.g., SPhos, XPhos) if needed.
-
Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic properties of this compound are a complex interplay of the strong inductive withdrawal and moderate resonance donation of the para-fluorine substituent, combined with the powerful electron-withdrawing nature of the ortho-formyl group. This unique substitution pattern results in a significantly increased Lewis acidity of the boronic acid moiety, which is beneficial for certain applications but also necessitates careful optimization of reaction conditions, particularly in Suzuki-Miyaura cross-coupling, to mitigate side reactions. This guide provides a foundational understanding of these effects, supported by available data and established experimental protocols, to aid researchers in the effective utilization of this versatile synthetic building block.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-fluoro-2-formylphenylboronic acid (contains varying amounts of anhydride) (C7H6BFO3) [pubchemlite.lcsb.uni.lu]
- 7. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 825644-26-6 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential for Intramolecular Interactions in (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoro-2-formylphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a boronic acid and a formyl group in an ortho relationship, predisposes it to complex intramolecular interactions. This technical guide provides a comprehensive analysis of these interactions, focusing on the equilibrium between its open-chain aldehyde and cyclic hemiacetal-like lactol tautomer, a 3-hydroxybenzoxaborole. This guide synthesizes available data, presents detailed experimental protocols for characterization, and utilizes predictive data and visualizations to facilitate a deeper understanding of this compound's behavior, which is critical for its application in drug design and molecular engineering.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of functional groups onto the phenyl ring expands their utility, and in the case of this compound, creates a molecule with the potential for rich intramolecular chemistry. The ortho-positioning of the formyl and boronic acid moieties allows for a dynamic equilibrium between the acyclic aldehyde form and a cyclic boronate ester, specifically a 3-hydroxybenzoxaborole. The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing the stability and reactivity of both tautomeric forms. Understanding and controlling this equilibrium is paramount for leveraging this molecule's full potential in various applications.
Tautomeric Equilibrium: A Core Interaction
The primary intramolecular interaction in this compound is the tautomeric equilibrium between the open-chain form (I) and the cyclic 3-hydroxy-5-fluorobenzoxaborole form (II). This reversible cyclization is analogous to the formation of hemiacetals from aldehydes and alcohols. In this case, the boronic acid's hydroxyl group acts as the internal nucleophile attacking the electrophilic aldehyde carbon.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH. In aqueous or protic solvents, the equilibrium can be shifted, and the presence of the fluorine atom, an electron-withdrawing group, can influence the electrophilicity of the formyl carbon and the acidity of the boronic acid, thereby affecting the equilibrium constant.
Spectroscopic and Structural Data
While a definitive single crystal X-ray structure for this compound has not been reported in the literature, extensive data from analogous compounds allow for the prediction of key structural and spectroscopic features.
Predicted Crystallographic Data
Based on studies of similar ortho-substituted phenylboronic acids, it is anticipated that in the solid state, this compound exists predominantly in its open-chain form, stabilized by intermolecular hydrogen bonding. The crystal structure of the related 3-fluoro-2-formylphenylboronic acid reveals a planar open form with a hydrogen-bonded carbonyl group.[1] A similar arrangement is predicted for the 4-fluoro isomer.
Table 1: Predicted Crystallographic Data for this compound (Open Form)
| Parameter | Predicted Value Range | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenylboronic acids. |
| Space Group | P2₁/c or similar | Centrosymmetric space groups are common. |
| B-C Bond Length | 1.55 - 1.57 Å | Typical for arylboronic acids. |
| B-O Bond Lengths | 1.36 - 1.38 Å | Characteristic of trigonal boronic acids. |
| C=O Bond Length | 1.21 - 1.23 Å | Standard for an aromatic aldehyde. |
| Intramolecular H-bonding | O-H···O=C | Possible between a boronic acid OH and the formyl oxygen. |
| Intermolecular H-bonding | O-H···O | Dimer formation via boronic acid groups is expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for studying the tautomeric equilibrium in solution, as distinct signals for both the open-chain and cyclic forms can often be observed and quantified.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Open Form (I) | Cyclic Form (II) | Multiplicity | J (Hz) |
| -CHO | ~10.1 | - | s | - |
| -CH(OH)OB- | - | ~6.5 | s | - |
| Aromatic H | 7.2 - 8.0 | 7.0 - 7.8 | m | - |
| -B(OH)₂ | ~8.5 | - | br s | - |
| -B(OH)-O- | - | ~9.0 | br s | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Open Form (I) | Cyclic Form (II) | Notes |
| -CHO | ~192 | - | Characteristic aldehyde chemical shift. |
| -CH(OH)OB- | - | ~95 | Hemiacetal-like carbon, significantly upfield from aldehyde. |
| C-B | ~130 | ~135 | Carbon attached to boron. |
| C-F | ~165 (d) | ~163 (d) | Large ¹J(C,F) coupling expected (~250 Hz). |
| Other Aromatic C | 115 - 140 | 115 - 140 | Chemical shifts influenced by substituents. |
Table 4: Predicted ¹⁹F and ¹¹B NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Open Form (I) | Cyclic Form (II) | Notes |
| ¹⁹F | ~ -110 | ~ -112 | Sensitive to the electronic environment. |
| ¹¹B | ~28 | ~20 | Trigonal boron in the open form, tetrahedral-like in the cyclic form. |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy provides valuable information about the functional groups present and can offer evidence for intramolecular hydrogen bonding.
Table 5: Predicted FTIR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3500 - 3200 | O-H stretch (broad) | Associated with the B(OH)₂ group and intermolecular hydrogen bonding. |
| ~1700 | C=O stretch | Strong absorption characteristic of the aldehyde in the open form. |
| 1380 - 1320 | B-O stretch | Characteristic of boronic acids. |
| ~1250 | C-F stretch | Strong absorption. |
| ~1100 | C-O stretch | Expected for the cyclic C-O-B linkage in the lactol form. |
Experimental Protocols
Synthesis of this compound
The synthesis typically proceeds via a lithium-halogen exchange followed by borylation.[2]
Caption: Synthetic workflow for this compound.
Protocol:
-
Acetal Protection: 2-Bromo-5-fluorobenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid under reflux to protect the aldehyde group.
-
Lithium-Halogen Exchange: The resulting 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene is dissolved in a mixture of anhydrous diethyl ether and THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise.
-
Borylation: Triethyl borate is added to the cooled solution, and the reaction is stirred at low temperature.
-
Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid, which hydrolyzes the boronate ester and the acetal to yield the final product.
-
Purification: The product can be purified by extraction and crystallization.
X-ray Crystallography
Protocol for Single Crystal Growth and Data Collection:
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using software such as SHELXS and SHELXL.
NMR Spectroscopy for Tautomerism Study
Protocol for Variable Temperature NMR:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a 5 mm NMR tube.
-
Initial Spectrum: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra at room temperature.
-
Variable Temperature Analysis: Gradually increase the temperature of the NMR probe (e.g., in 10-20 °C increments) and acquire spectra at each temperature.
-
Data Analysis: Integrate the signals corresponding to the open and cyclic forms at each temperature to determine the equilibrium constant (K_eq) as a function of temperature. A van't Hoff plot (ln(K_eq) vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
ATR-FTIR Spectroscopy
Protocol for Solid-State Analysis:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to predicted values to confirm the presence of functional groups and investigate potential hydrogen bonding.
Signaling Pathways and Logical Relationships
The interplay between the different forms of this compound and its potential interactions can be visualized as a network of equilibria.
Caption: Intermolecular and intramolecular equilibria of this compound.
Conclusion
This compound exhibits a fascinating potential for intramolecular interactions, dominated by the tautomeric equilibrium between its open-chain and cyclic forms. This guide has provided a detailed overview of this phenomenon, supported by predicted quantitative data and comprehensive experimental protocols for its characterization. For researchers in drug development and materials science, a thorough understanding of this equilibrium is crucial for designing molecules with specific conformations and reactivities. The methodologies and data presented herein serve as a valuable resource for further investigation and application of this important synthetic building block.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (4-Fluoro-2-formylphenyl)boronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of both a fluoro and a formyl group on the boronic acid offers unique opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid, necessitating careful optimization of reaction conditions.
Core Applications
The Suzuki-Miyaura coupling of this compound is a versatile method for the synthesis of a variety of important structural motifs, including:
-
Fluorinated Biaryl Aldehydes: These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability and binding affinity.
-
Precursors to Biaryl Carboxylic Acids and Alcohols: The formyl group can be readily oxidized or reduced to provide access to other functional groups, further expanding the synthetic utility of the coupled products.
-
Building Blocks for Heterocyclic Synthesis: The biaryl aldehyde products can serve as precursors for the construction of various heterocyclic ring systems.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)
-
Degassed water (if using aqueous conditions)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv). If a ligand is used, it is typically added at a 1:2 or 1:4 Pd:ligand ratio.
-
Solvent Addition: Add the degassed solvent to the reaction vessel. For aqueous conditions, a mixture of organic solvent and water (e.g., 4:1 or 5:1) is commonly used.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80 °C and 120 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Microwave irradiation can often be employed to reduce reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are compiled from literature sources and are intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O (5:1) | 85 | 16 | 65 |
| 5 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (2.5) | Cs₂CO₃ (2) | DMF | 120 | 4 | 88 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100 | 24 | 70 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene | 120 | 12 | 68 |
| 4 | 3-Chloropyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | DMF | 130 | 24 | 55 |
| 5 | 2-Chloronaphthalene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound provides an efficient and versatile route for the synthesis of highly functionalized biaryl compounds. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields, particularly when working with challenging substrates such as aryl chlorides. The ability to introduce both a fluorine atom and a formyl group in a single building block makes this compound a powerful tool for the design and synthesis of novel molecules with tailored properties.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Fluoro-2-formylphenyl)boronic acid with aryl halides. This versatile building block is crucial in the synthesis of fluorinated biaryl aldehydes, which are key intermediates in the development of various pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is a particularly useful reagent in this reaction due to the presence of both a fluorine atom and a formyl group. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid, necessitating carefully optimized reaction conditions for efficient coupling. These notes detail a reliable protocol for the successful synthesis of 4'-substituted-4-fluoro-biphenyl-2-carbaldehydes.
Key Applications
The biaryl structures synthesized from this compound are important scaffolds in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the formyl group serves as a versatile handle for further chemical transformations, such as the formation of imines, oximes, or for use in reductive amination and olefination reactions.
Recommended Catalytic System
For the Suzuki-Miyaura coupling of this compound with aryl halides, a palladium catalyst in conjunction with a suitable phosphine ligand is recommended. A particularly effective and commonly used catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). This catalyst is known for its high efficiency and broad functional group tolerance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative Suzuki-Miyaura cross-coupling reaction involving this compound.
| Parameter | Value |
| Aryl Halide | Aryl Bromide (Example Scale) |
| Boronic Acid | This compound |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |
| Catalyst Loading | ~6.6 mol% |
| Base | Disodium carbonate (Na₂CO₃) |
| Solvent | Not explicitly stated in the source, but typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used. |
| Temperature | 80 °C |
| Reaction Time | 2 hours |
| Yield | Not explicitly stated, but purification by flash chromatography is indicated for product isolation.[1] |
Experimental Protocol
This protocol is based on a documented synthetic procedure for the coupling of an aryl bromide with this compound.[1]
Materials:
-
Aryl bromide (1.0 equiv.)
-
This compound (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.067 equiv.)
-
Disodium carbonate (Na₂CO₃) (2.0 equiv.)
-
Anhydrous organic solvent (e.g., Dioxane, Toluene, or DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (e.g., 6.7 mmol, 1.0 equiv.), this compound (1.69 g, 10.1 mmol, 1.5 equiv.), disodium carbonate (2.14 g, 20.2 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (492 mg, 0.670 mmol, 0.067 equiv.).[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the appropriate volume of organic solvent and deionized water (a typical ratio is 4:1 or 5:1 organic solvent to water).
-
Stir the reaction mixture at 80 °C for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (EtOAc) twice.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether, starting from 1:1) to afford the desired 4'-substituted-4-fluoro-biphenyl-2-carbaldehyde.[1]
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages. This is achieved by coupling an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.
(4-Fluoro-2-formylphenyl)boronic acid is a valuable bifunctional building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the formyl group provides a reactive handle for further chemical transformations. This allows for the creation of diverse molecular libraries for drug discovery and development. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The general experimental workflow for this synthesis involves the careful setup of the reaction under an inert atmosphere, followed by a systematic workup and purification procedure to isolate the desired biaryl product.
Caption: General experimental workflow for the synthesis of biaryl compounds.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the ligand (if required, typically 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (typically 1-5 mol%) and add it to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and brine. If a basic workup is required to remove excess boronic acid, a wash with an aqueous solution of NaOH can be performed.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. Note that specific yields are highly dependent on the substrates and precise conditions used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 8 | 85-95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-85 |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 24 | 60-75 |
Table 2: Characterization Data for a Representative Biaryl Product: 4'-Fluoro-2'-formyl-1,1'-biphenyl
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 7.9-7.2 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5 (CHO), 165.2 (d, J=252 Hz, C-F), 140.1, 138.5, 135.8, 131.5 (d, J=8 Hz), 130.2, 129.1, 128.5, 125.4 (d, J=22 Hz), 116.9 (d, J=23 Hz) |
| Mass Spec (ESI) | m/z calculated for C₁₃H₉FO [M+H]⁺: 201.07, found: 201.07 |
| Melting Point | Dependent on purification |
| Appearance | Typically a white to off-white solid |
Note: The spectral data provided are illustrative and should be confirmed by experimental analysis.
Applications in Drug Discovery and Development
Biaryl compounds synthesized from this compound are valuable intermediates in the development of new therapeutic agents. The formyl group can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
The fluorine substituent is a common feature in many modern pharmaceuticals. Its incorporation can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced pharmacokinetic properties. Therefore, the use of this compound provides a direct route to fluorinated biaryl compounds with high potential for biological activity.
Signaling Pathways and Logical Relationships
The application of these synthesized biaryl compounds often involves their interaction with specific biological targets, such as enzymes or receptors, which are part of complex signaling pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, possess a biaryl core that is essential for their binding to the ATP pocket of the kinase. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in this document provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability to efficiently construct fluorinated biaryl scaffolds with a reactive formyl handle opens up numerous possibilities for the development of novel molecules with significant therapeutic and material science applications.
Application of (4-Fluoro-2-formylphenyl)boronic Acid in Medicinal Chemistry: Synthesis of TRK Kinase Inhibitors
(4-Fluoro-2-formylphenyl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex biaryl molecules that are key components of various drug candidates. Its unique trifunctional nature, possessing a boronic acid for cross-coupling, a fluorine atom to enhance metabolic stability and potency, and a formyl group for further derivatization, makes it an attractive starting material for the development of novel therapeutics. This application note focuses on its crucial role in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, a class of targeted anti-cancer agents.
Introduction to TRK Kinase and its Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a critical role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.[2] These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth.
The development of small molecule inhibitors that target the ATP-binding site of the TRK kinase domain has emerged as a highly effective therapeutic strategy for patients with NTRK fusion-positive cancers.[3] Larotrectinib and Entrectinib are the first-in-class TRK inhibitors approved by the FDA for the treatment of such tumors.[2][4] A common structural feature of many TRK inhibitors is a biaryl scaffold, where a heterocyclic core is linked to a substituted phenyl ring. This compound serves as a key reagent in constructing this critical biaryl linkage through the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of TRK Inhibitors
The 4-fluoro-2-formylphenyl moiety is a key pharmacophore in a number of potent TRK inhibitors. The fluorine atom often forms favorable interactions within the kinase binding pocket and can improve the metabolic stability and pharmacokinetic properties of the molecule. The formyl group provides a convenient handle for introducing further diversity and modulating the compound's properties, such as solubility and cell permeability, through reactions like reductive amination.
The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated heterocyclic core, such as a pyrazolo[3,4-b]pyridine or a pyrrolo[2,3-d]pyrimidine. This reaction efficiently forms the pivotal carbon-carbon bond between the two aromatic systems.
Quantitative Data: TRK Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine-based TRK inhibitors, highlighting the potency of compounds bearing a substituted phenyl moiety, structurally related to what can be achieved using this compound.
| Compound ID | TRKA IC₅₀ (nM)[4] | TRKB IC₅₀ (nM)[4] | TRKC IC₅₀ (nM)[4] | Antiproliferative Activity (KM-12 cell line, IC₅₀ in µM)[4] |
| Larotrectinib (1) | 3.0 | 13 | 0.2 | Not Reported in this study |
| C03 | 56 | Not Reported | Not Reported | 0.304 |
| C09 | 57 | Not Reported | Not Reported | Not Reported |
| C10 | 26 | Not Reported | Not Reported | Not Reported |
| A02 (des-fluoro analog) | 479 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a halogenated heterocyclic partner, based on established methods for the synthesis of biaryl compounds.[5][6]
Materials:
-
This compound
-
Halogenated heterocycle (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the halogenated heterocycle (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol for Reductive Amination of the Formyl Group
This protocol describes the subsequent modification of the formyl group of the biaryl product via reductive amination to introduce further diversity.
Materials:
-
Biaryl aldehyde (product from the Suzuki-Miyaura coupling)
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the biaryl aldehyde (1.0 equiv) and the amine (1.1-1.5 equiv) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add the reducing agent (1.2-2.0 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization to yield the final aminated product.
Visualizations
Caption: TRK signaling pathway and point of inhibition.
Caption: Workflow for Suzuki-Miyaura coupling.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of Benzofurans Utilizing (4-Fluoro-2-formylphenyl)boronic Acid
Introduction
Benzofuran scaffolds are integral to numerous natural products and pharmacologically active compounds, driving significant interest in the development of efficient synthetic methodologies. This document outlines a proposed synthetic strategy for the preparation of benzofuran derivatives starting from (4-Fluoro-2-formylphenyl)boronic acid. While a direct, one-pot synthesis from this specific boronic acid and a simple phenol is not extensively documented, a robust two-step approach is proposed. This method leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Wittig reaction to construct the benzofuran ring system. This approach offers a versatile pathway to functionalized benzofurans, capitalizing on the reactivity of the ortho-formyl group present in the starting boronic acid.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1][2] In the proposed synthesis, it serves to unite the this compound with a suitably functionalized phenolic precursor. The subsequent intramolecular Wittig reaction is a reliable method for the formation of carbon-carbon double bonds and is effective in the synthesis of various heterocyclic compounds, including benzofurans.[3][4]
Proposed Synthetic Application
The primary application of this compound in this context is as a key building block in a convergent synthesis of substituted benzofurans. The fluorine and formyl functionalities of the boronic acid are carried into the final product, providing handles for further chemical modification, which is of particular interest in medicinal chemistry and drug development. The inherent modularity of this approach allows for the synthesis of a library of benzofuran derivatives by varying the phenolic coupling partner.
Experimental Protocols
This section details a proposed two-step experimental protocol for the synthesis of a 6-fluoro-dibenzofuran derivative from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling of this compound with 2-Bromo-6-methylphenol
Objective: To synthesize 2'-hydroxy-5-fluoro-3'-methyl-[1,1'-biphenyl]-2-carbaldehyde.
Materials:
-
This compound
-
2-Bromo-6-methylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-Bromo-6-methylphenol (1.1 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2'-hydroxy-5-fluoro-3'-methyl-[1,1'-biphenyl]-2-carbaldehyde.
Step 2: Intramolecular Wittig Reaction for Benzofuran Ring Formation
Objective: To synthesize 6-fluoro-4-methyldibenzo[b,d]furan.
Materials:
-
2'-hydroxy-5-fluoro-3'-methyl-[1,1'-biphenyl]-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Part A: Bromination of the Methyl Group
-
Dissolve the product from Step 1 in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.
-
-
Part B: Phosphonium Salt Formation and Intramolecular Wittig Reaction
-
Dissolve the crude benzylic bromide in anhydrous toluene and add triphenylphosphine (1.2 eq).
-
Reflux the mixture for 12 hours to form the phosphonium salt.
-
Cool the mixture and collect the precipitated phosphonium salt by filtration.
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the ylide is often indicated by a color change.
-
The intramolecular Wittig reaction proceeds to form the benzofuran ring.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the final benzofuran product.
-
Data Presentation
The following table summarizes representative data for the proposed two-step synthesis of benzofuran derivatives. Yields are based on analogous reactions reported in the literature.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Bromo-6-methylphenol | 2'-hydroxy-5-fluoro-3'-methyl-[1,1'-biphenyl]-2-carbaldehyde | Pd(OAc)₂/PPh₃/K₂CO₃ | Toluene/Water | 90 | 14 | 75-85 |
| 2a | Biphenyl intermediate | NBS | Benzylic bromide intermediate | AIBN | CCl₄ | 77 | 5 | 80-90 |
| 2b | Benzylic bromide | PPh₃ | Phosphonium salt | - | Toluene | 110 | 12 | 90-95 |
| 2c | Phosphonium salt | - | 6-fluoro-4-methyldibenzo[b,d]furan | NaH | THF | 25 | 3 | 60-70 |
Visualizations
Caption: Workflow for the proposed benzofuran synthesis.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung der Formylgruppe von (4-Fluor-2-formylphenyl)boronsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation der Formylgruppe von (4-Fluor-2-formylphenyl)boronsäure. Diese Verbindung dient als vielseitiger Baustein in der medizinischen Chemie, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe. Die hier beschriebenen Derivatisierungsreaktionen – reduktive Aminierung, Knoevenagel-Kondensation und Wittig-Reaktion – eröffnen den Zugang zu einer breiten Palette von Molekülen mit potenzieller biologischer Aktivität, wie z. B. Inhibitoren der Leucyl-tRNA-Synthetase (LeuRS), die als Antimykotika von Bedeutung sind.
Anwendungsgebiete und biologischer Kontext
Derivate von Phenylboronsäuren sind in der modernen Medikamentenentwicklung von großer Bedeutung.[1] Die Boronsäureeinheit kann reversible kovalente Bindungen mit Diolen eingehen, was für das molekulare Targeting von Enzymen und Rezeptoren entscheidend ist.[2] Die Formylgruppe in (4-Fluor-2-formylphenyl)boronsäure bietet einen reaktiven Ankerpunkt für vielfältige chemische Umwandlungen, während das Fluoratom die metabolische Stabilität und Bioverfügbarkeit der resultierenden Moleküle verbessern kann.
Ein wichtiges Anwendungsgebiet für Derivate dieser Verbindung ist die Entwicklung von Inhibitoren der Leucyl-tRNA-Synthetase (LeuRS). Dieses Enzym ist für die Proteinbiosynthese in Bakterien und Pilzen essentiell.[3][4] Benzoxaborol-Derivate, die durch intramolekulare Reaktionen aus 2-Formylphenylboronsäuren gebildet werden können, haben sich als potente Inhibitoren dieses Enzyms erwiesen.[5][6] Sie wirken, indem sie im aktiven Zentrum des Enzyms einen stabilen Addukt mit der terminalen Adenosin-Ribose der tRNA bilden und so den katalytischen Zyklus blockieren.[5][7]
Wirkmechanismus von Benzoxaborol-basierten LeuRS-Inhibitoren
Der nachfolgende Signalweg illustriert den katalytischen Zyklus der Leucyl-tRNA-Synthetase und den Angriffspunkt für Benzoxaborol-Inhibitoren.
Abbildung 1: Hemmung des katalytischen Zyklus der Leucyl-tRNA-Synthetase durch Benzoxaborole.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben exemplarische Verfahren zur Derivatisierung von (4-Fluor-2-formylphenyl)boronsäure. Die angegebenen Ausbeuten und Charakterisierungsdaten sind repräsentativ und können je nach spezifischem Substrat und Reaktionsbedingungen variieren.
Workflow der Derivatisierung
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung der Formylgruppe.
Protokoll 2.1: Reduktive Aminierung zur Synthese von Amin-Derivaten
Diese Methode ermöglicht die Umwandlung der Formylgruppe in eine sekundäre oder tertiäre Aminfunktion durch Reaktion mit einem primären oder sekundären Amin in Gegenwart eines Reduktionsmittels.
Materialien:
-
(4-Fluor-2-formylphenyl)boronsäure
-
Primäres oder sekundäres Amin (z.B. Benzylamin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure (optional)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie (4-Fluor-2-formylphenyl)boronsäure (1,0 Äq.) in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Fügen Sie das entsprechende Amin (1,1 Äq.) hinzu. Bei Bedarf kann eine katalytische Menge Essigsäure zugegeben werden, um die Bildung des Imins zu beschleunigen.
-
Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise unter Rühren hinzu. Die Reaktion ist oft exotherm.
-
Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung beendet.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.
Protokoll 2.2: Knoevenagel-Kondensation zur Synthese von α,β-ungesättigten Verbindungen
Diese Reaktion führt zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Doppelbindung durch Kondensation der Formylgruppe mit einer Verbindung, die eine aktive Methylengruppe besitzt.
Materialien:
-
(4-Fluor-2-formylphenyl)boronsäure
-
Aktive Methylenverbindung (z.B. Malononitril, Diethylmalonat)
-
Piperidin oder Ammoniumacetat (katalytisch)
-
Toluol oder Ethanol als Lösungsmittel
Durchführung:
-
Geben Sie (4-Fluor-2-formylphenyl)boronsäure (1,0 Äq.) und die aktive Methylenverbindung (1,1 Äq.) in einen mit einem Wasserabscheider (Dean-Stark-Apparatur) und Rückflusskühler ausgestatteten Rundkolben.
-
Fügen Sie Toluol als Lösungsmittel und eine katalytische Menge Piperidin (ca. 0,1 Äq.) hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss. Das bei der Reaktion entstehende Wasser wird azeotrop entfernt und im Wasserabscheider gesammelt.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC. Die Reaktion ist in der Regel nach 2-6 Stunden vollständig.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das Lösungsmittel im Vakuum.
-
Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) und waschen Sie ihn mit verdünnter Salzsäure und anschließend mit Wasser, um den Katalysator zu entfernen.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und engen Sie sie im Vakuum ein.
-
Das Produkt wird in der Regel durch Umkristallisation oder Säulenchromatographie gereinigt.[1]
Protokoll 2.3: Wittig-Reaktion zur Synthese von Alken-Derivaten
Die Wittig-Reaktion ermöglicht die selektive Umwandlung der Aldehydfunktion in eine Alken-Doppelbindung mit definierter Position.
Materialien:
-
(4-Fluor-2-formylphenyl)boronsäure
-
Geeignetes Phosphoniumsalz (z.B. Methyltriphenylphosphoniumbromid)
-
Starke Base (z.B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu))
-
Tetrahydrofuran (THF), wasserfrei
Durchführung:
-
Herstellung des Ylids: Suspendieren Sie das Phosphoniumsalz (1,1 Äq.) in wasserfreiem THF in einem trockenen, mit Inertgas gespülten Kolben.
-
Kühlen Sie die Suspension auf 0 °C (Eisbad) ab und fügen Sie langsam die starke Base (1,05 Äq.) hinzu. Bei Verwendung von n-BuLi entsteht eine charakteristische orange bis rote Färbung, die die Bildung des Ylids anzeigt.
-
Rühren Sie die Mischung für 1 Stunde bei 0 °C bis Raumtemperatur.
-
Wittig-Reaktion: Lösen Sie (4-Fluor-2-formylphenyl)boronsäure (1,0 Äq.) in wasserfreiem THF und kühlen Sie die Lösung auf 0 °C ab.
-
Überführen Sie die vorbereitete Ylid-Lösung langsam über eine Kanüle oder eine Spritze in die Aldehydlösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden, bis die Umsetzung laut DC-Kontrolle vollständig ist.
-
Beenden Sie die Reaktion durch Zugabe von gesättigter Ammoniumchlorid-Lösung.
-
Extrahieren Sie die Mischung mit einem organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über MgSO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt enthält das gewünschte Alken und Triphenylphosphinoxid als Nebenprodukt. Die Reinigung erfolgt typischerweise durch Säulenchromatographie.[3]
Quantitative Daten
Die folgende Tabelle fasst repräsentative Daten für Derivate zusammen, die aus (4-Fluor-2-formylphenyl)boronsäure oder eng verwandten Analoga synthetisiert wurden.
| Reaktionsart | Derivat | Struktur | Ausbeute (%) | Schmelzpunkt (°C) | Referenz-NMR-Daten (δ, ppm) |
| Reduktive Aminierung | (4-Fluor-2-((benzylamino)methyl)phenyl)boronsäure | R = Benzylamin | 75-90 | - | ¹H-NMR: ~3.8 (s, 2H, CH₂), ~7.0-7.8 (m, Ar-H) |
| Knoevenagel-Kondensation | 2-((4-Fluor-2-(dihydroxyboranyl)benzyliden))malononitril | R = Malononitril | 80-95 | 176-178 | ¹H-NMR (CDCl₃): 7.5-7.9 (m, Ar-H), 7.7 (s, 1H, =CH)[1] |
| Wittig-Reaktion | (4-Fluor-2-vinylphenyl)boronsäure | R = Methyltriphenylphosphoniumbromid | 60-80 | - | ¹H-NMR: ~5.3-5.8 (m, 2H, =CH₂), ~6.7-7.0 (m, 1H, -CH=), ~7.0-7.6 (m, Ar-H) |
| Intramolekulare Kondensation | Bis(6-fluorbenzoxaborol)piperazin | R = Piperazin | 59 | >250 | ¹H-NMR (DMSO-d₆): 3.01 (s, 8H), 4.19 (s, 4H), 7.02 (td, 2H), 7.15 (dd, 2H), 7.55 (dd, 2H), 9.20 (s, 2H)[5] |
Hinweis: Die exakten NMR-Verschiebungen können je nach verwendetem Lösungsmittel und exakter Struktur des Derivats variieren.
Fazit
Die Formylgruppe der (4-Fluor-2-formylphenyl)boronsäure ist ein ausgezeichneter Ausgangspunkt für die Synthese einer Vielzahl von komplexen organischen Molekülen. Die hier vorgestellten Protokolle für reduktive Aminierung, Knoevenagel-Kondensation und Wittig-Reaktion bieten robuste und vielseitige Methoden für die Wirkstoffforschung. Insbesondere die Möglichkeit, potente Enzyminhibitoren wie die der Leucyl-tRNA-Synthetase zu synthetisieren, unterstreicht das hohe Potenzial dieses Bausteins für die Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe. Die bereitgestellten Daten und Arbeitsabläufe sollen Forschern als Leitfaden für ihre eigenen synthetischen Vorhaben dienen.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-2-formylphenyl)boronic acid is a key building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex molecules through cross-coupling reactions such as the Suzuki-Miyaura coupling. As the demand for novel therapeutics and functional materials grows, the need for robust and scalable synthetic routes to such critical intermediates is paramount. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, addressing key considerations from reaction conditions and purification to safety and process workflow. The protocols described herein are designed to be adaptable from laboratory to pilot-plant scale, ensuring consistent yield and purity.
Synthesis Overview
The scaled-up synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-fluorobenzaldehyde. The first step involves the protection of the aldehyde functionality, followed by a lithium-halogen exchange and subsequent borylation. The final step is the deprotection of the aldehyde to yield the target boronic acid. Careful control of reaction parameters, particularly temperature during the lithium-halogen exchange, is critical for maximizing yield and minimizing impurity formation.
Data Presentation: Key Process Parameters
The following tables summarize quantitative data for the key steps in the synthesis and purification of this compound, providing a comparison between laboratory and pilot-scale operations.
Table 1: Reagent Quantities and Reaction Parameters for Synthesis
| Parameter | Laboratory Scale (e.g., 20g) | Pilot Scale (e.g., 2kg) | Key Considerations |
| Starting Material | |||
| 2-bromo-5-fluorobenzaldehyde | 20.0 g (98.5 mmol) | 2.00 kg (9.85 mol) | Ensure high purity of starting material. |
| Step 1: Acetal Protection | |||
| Trimethyl orthoformate | 13.6 g (128 mmol) | 1.36 kg (12.8 mol) | Use of excess orthoformate drives the reaction to completion. |
| Methanol | 40 mL | 4.0 L | Solvent for the reaction. |
| Concentrated Sulfuric Acid | 0.5 mL | 50 mL | Catalytic amount. |
| Reaction Temperature | Reflux | Reflux | Maintain gentle reflux. |
| Reaction Time | 1 hour | 2-3 hours | Monitor by TLC or HPLC for completion. |
| Step 2: Borylation | |||
| 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene | 23.8 g (95.0 mmol) | 2.38 kg (9.50 mol) | Intermediate from Step 1. |
| Anhydrous Ether | 200 mL | 20 L | Solvent for the reaction. |
| Tetrahydrofuran (THF) | 40 mL | 4.0 L | Co-solvent to improve solubility. |
| n-Butyllithium (2.5 M in hexanes) | 42.0 mL (110.0 mmol) | 4.20 L (11.0 mol) | Critical: Addition rate and temperature control are crucial. |
| Triethyl borate | 16.1 g (110.0 mmol) | 1.61 kg (11.0 mol) | Electrophile for borylation. |
| Reaction Temperature | < -70 °C | < -70 °C | Critical: Prevents side reactions. |
| Reaction Time | 1 hour | 1-2 hours | Ensure complete lithium-halogen exchange before adding borate. |
| Step 3: Deprotection & Work-up | |||
| 3 M Hydrochloric Acid | As needed to pH 3 | As needed to pH 3 | For quenching and deprotection. |
| Temperature during Quench | Allow to warm to 5 °C | Control temperature rise with cooling | Exothermic reaction. |
| Overall Yield | ~85-92% | ~80-90% | Yields are typically slightly lower at scale. |
Table 2: Purification Parameters for this compound
| Parameter | Laboratory Scale (e.g., 30g crude) | Pilot Scale (e.g., 3kg crude) | Key Considerations |
| Purification Method | Alkaline Dissolution & Precipitation | Alkaline Dissolution & Precipitation | Avoids chromatography, suitable for large quantities. |
| Crude this compound | 30 g | 3.0 kg | Purity typically 90-95% before purification. |
| Water | 150 mL | 15 L | Initial suspension. |
| 10% Aqueous Sodium Hydroxide | Added dropwise to pH 8-11 | Controlled addition to maintain pH 8-11 | Critical: pH control prevents decomposition. |
| Temperature | 5-10 °C | 5-10 °C | Low temperature minimizes side reactions like the Cannizzaro reaction. |
| Extraction Solvent (optional) | Toluene (2 x 25 mL) | Toluene (2 x 2.5 L) | To remove non-polar organic impurities. |
| 10% Hydrochloric Acid | Added to pH ~2-3 | Controlled addition to pH ~2-3 | To precipitate the pure boronic acid. |
| Final Product Purity | >99% (by HPLC) | >99% (by HPLC) | High purity is achievable with this method. |
| Recovery Yield | ~94% | ~92-95% | High recovery of the pure product. |
Experimental Protocols
I. Laboratory-Scale Synthesis of this compound (20g Scale)
Step 1: Protection of the Aldehyde
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) and methanol (40 mL).
-
Slowly add concentrated sulfuric acid (0.5 mL).
-
Add trimethyl orthoformate (13.6 g, 128 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize by adjusting the pH to ~11 with a methanolic solution of sodium methoxide.
-
Remove the volatiles by rotary evaporation.
-
Purify the residue by vacuum distillation to obtain 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene as a colorless liquid (Yield: ~97%).[1]
Step 2: Lithium-Halogen Exchange and Borylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the product from Step 1 (23.8 g, 95.0 mmol) in anhydrous ether (200 mL) and anhydrous tetrahydrofuran (40 mL) in a 500 mL three-necked flask.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 42.0 mL, 110.0 mmol) dropwise, ensuring the internal temperature does not exceed -70 °C.[1]
-
Stir the mixture at this temperature for 1 hour.
-
Slowly add triethyl borate (16.1 g, 110.0 mmol) dropwise, again maintaining the temperature below -70 °C.[1]
Step 3: Deprotection and Isolation
-
Remove the cooling bath and allow the reaction mixture to warm slowly.
-
While warming, quench the reaction by carefully adding 3 M aqueous hydrochloric acid until the pH reaches 3. Control the temperature to not exceed 5 °C during the initial quench.
-
Continue stirring vigorously for 1 hour at room temperature to ensure complete deprotection.
-
Separate the aqueous layer and extract it with ether (2 x 50 mL).
-
Combine the organic layers and partially remove the solvent under vacuum.
-
Add water to the concentrated organic phase to precipitate the product.
-
Cool the mixture, filter the solid, and dry it in a vacuum oven to yield this compound (Yield: ~89%).[1]
II. Pilot-Scale Purification of this compound (3kg Scale)
This protocol is adapted from a patented process for purifying formylphenylboronic acids and should be performed by trained personnel in a suitable facility. [2]
-
Charge a suitable reaction vessel with crude this compound (3.0 kg, ~95% purity) and water (15 L).
-
Cool the suspension to 10 °C with stirring.
-
Slowly add a 10% aqueous solution of sodium hydroxide over a period of 2-4 hours, carefully monitoring the pH to ensure it does not exceed 10.5 and the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
If significant solid impurities remain, filter the solution.
-
Extract the aqueous phase twice with toluene (2 x 2.5 L each) to remove organic impurities.
-
Cool the aqueous solution back to 10 °C.
-
Slowly add concentrated hydrochloric acid to precipitate the boronic acid, maintaining the internal temperature at 10 °C.
-
Filter the precipitated solid, wash it with cold water, and dry it at 50 °C under a stream of nitrogen.
-
This process typically yields the this compound with a purity of >99.6% (by HPLC) and a recovery of ~94%.[2]
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Purification Workflow
Caption: Purification workflow via alkaline dissolution and precipitation.
Safety and Handling Considerations for Scale-Up
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under a strict inert atmosphere (argon or nitrogen) by experienced personnel. On a large scale, addition is typically done via a metering pump to control the rate and exotherm. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Cryogenic Temperatures: The lithium-halogen exchange step requires temperatures below -70 °C. On a pilot-plant scale, this is achieved using jacketed reactors with suitable cooling systems. Careful monitoring of the internal temperature is crucial to prevent side reactions that can lead to reduced yield and the formation of difficult-to-remove impurities.
-
Quenching: The quenching of the organolithium intermediate with acid is highly exothermic. The acid should be added slowly and with efficient cooling to control the temperature rise.
-
Solvent Handling: The use of large volumes of flammable solvents like ether and hexanes requires a well-ventilated area and adherence to all regulations regarding the handling and storage of such materials.
-
Product Handling: this compound is an irritant.[3] Appropriate PPE should be worn when handling the solid product.
Conclusion
The successful scale-up synthesis of this compound hinges on careful control of reaction conditions, particularly during the cryogenic lithium-halogen exchange step, and the implementation of a robust and scalable purification strategy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and process chemists to transition from laboratory-scale synthesis to pilot-plant production, ensuring high yield and purity of this valuable synthetic intermediate. The use of an alkaline dissolution-precipitation method for purification is particularly advantageous at scale, as it avoids the complexities and costs associated with large-scale chromatography.
References
(4-Fluoro-2-formylphenyl)boronic Acid: A Versatile Building Block for Heterocyclic Synthesis
(4-Fluoro-2-formylphenyl)boronic acid has emerged as a crucial and versatile building block for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in drug discovery and materials science. Its unique bifunctional nature, possessing both a reactive formyl group and a versatile boronic acid moiety, allows for a diverse range of chemical transformations. The presence of a fluorine atom can further enhance the pharmacokinetic properties of the resulting molecules, such as metabolic stability and bioavailability, making it a highly attractive starting material for medicinal chemists.[1]
This application note provides an overview of the synthetic utility of this compound, focusing on its application in Suzuki-Miyaura cross-coupling and condensation reactions for the construction of complex heterocyclic systems. Detailed experimental protocols for representative transformations are also presented.
Key Applications in Heterocyclic Synthesis
The strategic positioning of the formyl and boronic acid groups on the phenyl ring enables a variety of synthetic strategies for the construction of fused and substituted heterocyclic systems.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality of this compound makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the formyl- and fluoro-substituted phenyl motif onto various heterocyclic cores. The resulting biaryl compounds can serve as key intermediates for further cyclization reactions to construct more complex polycyclic systems.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Condensation Reactions for Heterocycle Formation
The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds. These reactions often proceed with subsequent intramolecular cyclization, providing a direct route to a variety of heterocyclic scaffolds, including quinazolines, benzofurans, and diazaborinines.
A logical diagram illustrating the condensation approach is as follows:
Caption: Condensation reaction pathway for heterocyclic synthesis.
Experimental Protocols
The following are representative experimental protocols for the application of this compound in heterocyclic synthesis.
Protocol 1: Suzuki-Miyaura Coupling with 2-Bromopyridine
This protocol describes the synthesis of 2-(4-fluoro-2-formylphenyl)pyridine, a key intermediate for the synthesis of more complex nitrogen-containing heterocycles.
Reaction Scheme:
This compound + 2-Bromopyridine → 2-(4-Fluoro-2-formylphenyl)pyridine
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.2 | 167.93 | 1.2 | 201.5 mg |
| 2-Bromopyridine | 1.0 | 158.00 | 1.0 | 158.0 mg |
| Pd(dppf)Cl₂ | 0.03 | 816.64 | 0.03 | 24.5 mg |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 2.0 | 212.0 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (201.5 mg, 1.2 mmol), 2-bromopyridine (158.0 mg, 1.0 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Expected Yield: 75-85%
Protocol 2: Condensation-Cyclization to Synthesize a Quinazoline Derivative
This protocol outlines a one-pot synthesis of a fluorinated quinazoline derivative via the condensation of this compound with 2-aminobenzamide.
Reaction Scheme:
This compound + 2-Aminobenzamide → Fluorinated Quinazoline Derivative
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 167.93 | 1.0 | 167.9 mg |
| 2-Aminobenzamide | 1.1 | 136.15 | 1.1 | 149.8 mg |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 172.20 | 0.1 | 17.2 mg |
| Toluene | - | - | - | 10 mL |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (167.9 mg, 1.0 mmol), 2-aminobenzamide (149.8 mg, 1.1 mmol), and p-toluenesulfonic acid (17.2 mg, 0.1 mmol).
-
Add toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and continue for 8 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the quinazoline product.
Expected Yield: 65-75%
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of heterocyclic compounds. Its ability to participate in both Suzuki-Miyaura cross-coupling and condensation-cyclization reactions provides medicinal and materials chemists with a powerful tool for the construction of novel and complex molecular architectures. The protocols provided herein serve as a starting point for the exploration of its synthetic potential.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using (4-Fluoro-2-formylphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a fluorine atom, which can enhance metabolic stability and bioavailability, and a formyl group that serves as a reactive handle for further molecular modifications. Microwave irradiation offers a rapid and efficient method for these coupling reactions, significantly reducing reaction times compared to conventional heating.
Overview of Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of microwave irradiation dramatically accelerates this transformation, often leading to higher yields, cleaner reaction profiles, and improved reproducibility.[1] For substrates like this compound, which may be susceptible to decomposition under prolonged heating, the rapid heating and precise temperature control of microwave synthesis are particularly advantageous.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for microwave-assisted Suzuki coupling reactions involving ortho-formylphenylboronic acids and various aryl halides. While specific data for this compound is limited in the public domain, the data presented for the closely related 2-formylphenylboronic acid provides a strong predictive framework for reaction optimization.
Table 1: Optimization of Microwave-Assisted Suzuki Coupling of 9-bromophenanthrene with 2-formylphenylboronic acid [2]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ (4) | CsF | DME | 120 | 60 | 90 | - |
| 2 | Pd(OAc)₂ (4) | K₂CO₃ | Dioxane/H₂O (5:1) | 120 | 20 | ~85 | - |
| 3 | Pd EnCat™ 30 (5) | n-Bu₄NOAc | Ethanol | 120 | 10 | 90 | - |
| 4 | Pd EnCat™ 30 (10) | n-Bu₄NOAc | Ethanol | 120 | 20 | >98 | 89 |
Table 2: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid [3][4]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 2 | 95 |
| 2 | 4-Iodoacetophenone | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 2 | 96 |
| 3 | 4-Chloroacetophenone | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 5 | 89 |
| 4 | 4-Bromobenzaldehyde | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 2 | 96 |
| 5 | 2-Bromobenzaldehyde | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 4 | 85 |
Table 3: Comparison of Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 18 | 65 |
| 2 | Pd(dppf)Cl₂ (5) | 2 | 90 |
| 3 | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10) | 18 | 75 |
| 4 | Pd(OAc)₂ (5) / SPhos (10) | 18 | 80 |
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with aryl halides. Optimization of the specific catalyst, base, solvent, temperature, and reaction time may be necessary for different substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is based on established conditions for ortho-substituted boronic acids.[2]
Materials:
-
This compound (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Cesium Fluoride (CsF) (2.5 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Microwave vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₄ (0.04 mmol), and CsF (2.5 mmol).
-
Add 5 mL of DME to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 60 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be filtered to remove inorganic salts and the catalyst.
-
The filtrate can then be concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Rapid Procedure using a Heterogeneous Catalyst
This protocol utilizes a microencapsulated palladium catalyst for faster reaction times and easier workup.[2]
Materials:
-
This compound (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
Pd EnCat™ 30 (10 mol%)
-
Tetrabutylammonium acetate (n-Bu₄NOAc) (3.0 mmol)
-
Ethanol (5 mL)
-
Microwave vial (10 mL)
-
Stir bar
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine the aryl halide (1.0 mmol), this compound (1.1 mmol), Pd EnCat™ 30 (10 mol%), and n-Bu₄NOAc (3.0 mmol).
-
Add 5 mL of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 20 minutes with stirring.
-
After cooling, the catalyst can be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Suzuki Reactions for (4-Fluoro-2-formylphenyl)boronic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are pivotal structures in many pharmaceutical agents and advanced materials. However, the use of substituted phenylboronic acids, such as (4-Fluoro-2-formylphenyl)boronic acid, can present unique challenges. The presence of an ortho-formyl group, in particular, can lead to undesired side reactions and lower yields. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your Suzuki coupling reactions with this specific substrate.
Troubleshooting Guide
The primary challenge encountered with this compound in Suzuki reactions is its susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluoro-2-formylbenzene as a byproduct and consequently, a lower yield of the desired biaryl product. This issue is particularly prevalent under aqueous basic conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Biaryl Product | Protodeboronation: The ortho-formyl group can accelerate the rate of hydrolytic deboronation, especially in the presence of water and a base. In one reported case, the coupling of 2-formylphenylboronic acid with 2-iodotoluene using Na₂CO₃ in a DME/H₂O mixture resulted in only a 54% yield of the desired product, accompanied by 39% of the protodeboronated byproduct, benzaldehyde.[1] | 1. Use Aprotic Conditions: Avoid aqueous solvent systems. Anhydrous solvents like DMF, dioxane, or toluene are preferable. 2. Convert to a Boronic Ester: Protecting the boronic acid as an ester, such as a trimethylene glycol ester, can significantly increase the yield. For example, the coupling of the trimethylene glycol ester of 2-formylphenylboronic acid with iodobenzene in DMF at 100°C gave an 89% yield of the coupled product, with less than 10% benzaldehyde formation.[1] 3. Choose a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF. |
| Formation of Homocoupling Byproducts | Oxidative Homocoupling: The presence of oxygen in the reaction mixture can lead to the homocoupling of the boronic acid. | 1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. 2. Use a Pd(0) Catalyst: Pd(II) sources can sometimes promote homocoupling. Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize this side reaction. |
| Difficult Purification | The polarity of the desired product and the protodeboronated byproduct may be very similar, making chromatographic separation challenging. | Optimize Reaction Conditions to Minimize Byproduct Formation: The most effective approach is to prevent the formation of the byproduct in the first place by addressing the issue of protodeboronation as described above. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to protodeboronation?
A1: The electron-withdrawing nature of the ortho-formyl group increases the acidity of the boronic acid, making it more susceptible to hydrolysis and subsequent protodeboronation, particularly in the presence of a base and water.[1]
Q2: What is the best type of catalyst to use for this substrate?
A2: While various palladium catalysts can be effective, phosphine-based palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos), can be highly effective. The optimal choice will depend on the specific coupling partner and reaction conditions.
Q3: Can I use aqueous conditions for the Suzuki reaction with this boronic acid?
A3: It is strongly recommended to avoid aqueous conditions to minimize protodeboronation.[1] If aqueous conditions are unavoidable, using a boronic ester derivative and carefully selecting a mild base may help to mitigate this side reaction.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). To quantify the formation of the protodeboronated byproduct (4-fluoro-2-formylbenzene), GC-MS is a particularly useful technique.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Aprotic Conditions
This protocol is a general guideline. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Use of this compound, trimethylene glycol ester
This protocol involves the initial conversion of the boronic acid to its trimethylene glycol ester to enhance stability and prevent protodeboronation.
Step 1: Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1,3-propanediol (1.1 equivalents) in an anhydrous solvent such as toluene.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure to obtain the crude boronic ester, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Follow the procedure in Protocol 1, substituting the boronic acid with the trimethylene glycol ester. Anhydrous conditions are still recommended for the coupling reaction.
Data Presentation
The following table provides a summary of expected outcomes based on the choice of reaction conditions, extrapolated from data on structurally similar ortho-formylphenylboronic acids.
| Boron Source | Base | Solvent System | Temperature (°C) | Expected Yield of Biaryl Product | Expected Protodeboronation Byproduct |
| 2-Formylphenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | ~54%[1] | ~39%[1] |
| 2-Formylphenylboronic acid, trimethylene glycol ester | Cs₂CO₃ or K₃PO₄ | DMF | 100 | >85%[1] | <10%[1] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki reactions with this compound.
References
Technical Support Center: Suzuki Coupling Reactions with 2-Formylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-formylphenylboronic acid in Suzuki coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Due to the presence of the aldehyde functional group, there is also a potential for other base-mediated side reactions, although these are less commonly reported in the context of Suzuki coupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form benzaldehyde. This is a significant issue, particularly under aqueous basic conditions. One study reported the formation of benzaldehyde in up to 39% yield.
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of 2-formylphenylboronic acid to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen or if using a Pd(II) precatalyst that requires in situ reduction.
-
Aldehyde-Related Side Reactions: While less documented as major competing reactions during Suzuki coupling, the aldehyde group can potentially undergo reactions like Cannizzaro or Aldol-type condensations under strongly basic conditions, especially at elevated temperatures.
Q2: Why is 2-formylphenylboronic acid particularly susceptible to protodeboronation?
A2: The susceptibility to protodeboronation is influenced by electronic and steric factors. For 2-formylphenylboronic acid, the ortho-substituent can influence the stability of the boronic acid and its intermediates in the catalytic cycle. The presence of functional groups that can coordinate to the palladium or alter the electronic properties of the aryl ring can impact the rate of desired coupling versus the undesired protodeboronation.
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves careful selection of reaction conditions to favor the cross-coupling pathway over the C-B bond cleavage. Key strategies include:
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol or neopentyl glycol ester, can increase its stability and reduce the rate of protodeboronation.
-
Anhydrous Conditions: Employing aprotic solvents and anhydrous bases can significantly reduce the extent of protodeboronation, as water is a proton source for this side reaction.
-
Choice of Base: Using a weaker base or a non-hydroxide base can be beneficial. Bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize this and other side reactions.
Q4: What causes homocoupling and how can it be prevented?
A4: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. To prevent it:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Desired Product | 1. Catalyst inactivity. 2. Ineffective base. 3. Protodeboronation of 2-formylphenylboronic acid. 4. Poor quality of reagents. | 1. Use a fresh, active palladium catalyst and an appropriate ligand. Consider a pre-catalyst for easier handling. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry. 3. Switch to the pinacol ester of 2-formylphenylboronic acid. Use anhydrous solvents and degas thoroughly. 4. Verify the purity of the boronic acid, aryl halide, and solvents. |
| Significant Amount of Benzaldehyde Detected | 1. Protodeboronation is the major side reaction. 2. Presence of water and/or a strong hydroxide base. | 1. Use the boronic ester form instead of the free acid. 2. Employ anhydrous solvents (e.g., dioxane, toluene, DMF) and a non-hydroxide base (e.g., K₃PO₄, CsF). |
| Formation of Symmetrical Biaryl Byproduct | 1. Homocoupling of the boronic acid. 2. Oxygen contamination. 3. In situ reduction of a Pd(II) precatalyst is leading to homocoupling. | 1. Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide. 2. Ensure rigorous degassing of all reagents and maintain an inert atmosphere. 3. Use a Pd(0) source directly or choose a precatalyst that is less prone to promoting homocoupling. |
| Complex Mixture of Products | 1. Multiple side reactions occurring (protodeboronation, homocoupling). 2. Potential degradation of starting materials or products under the reaction conditions. 3. Possible side reactions involving the aldehyde group. | 1. Optimize reaction conditions by systematically varying the catalyst, ligand, base, solvent, and temperature. Start with milder conditions. 2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. 3. Consider protecting the aldehyde group if other optimization strategies fail, although this adds extra synthetic steps. |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of the desired product and the formation of the major side product, benzaldehyde, from the protodeboronation of 2-formylphenylboronic acid in a specific reaction.
| Coupling Partner | Catalyst | Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Benzaldehyde Yield (%) | Reference |
| 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 54 | 39 | |
| Iodobenzene | Pd(PPh₃)₄ | Cs₂CO₃ or K₃PO₄ | DMF | 100 | 89 | Not Reported |
Note: The second entry utilized the trimethylene glycol ester of 2-formylphenylboronic acid, which significantly suppressed protodeboronation and increased the yield of the desired biaryl product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 2-Formylphenylboronic Acid (Aqueous Conditions - Prone to Protodeboronation)
This protocol is a general starting point but may require optimization to minimize side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v, 5 mL). Then, add the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure to Minimize Protodeboronation (Anhydrous Conditions with Boronic Ester)
This protocol is recommended for minimizing the formation of benzaldehyde.
-
Preparation of Boronic Ester: If starting with 2-formylphenylboronic acid, it is recommended to first convert it to its pinacol or neopentyl glycol ester using standard procedures.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the 2-formylphenylboronic acid ester (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2 mol%), and the anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in Suzuki coupling of 2-formylphenylboronic acid.
Experimental Workflow for Minimizing Side Reactions
Caption: Optimized workflow for Suzuki coupling using a 2-formylphenylboronic acid ester.
How to prevent protodeboronation of (4-Fluoro-2-formylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of protodeboronation of (4-Fluoro-2-formylphenyl)boronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a common undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-fluorobenzaldehyde as a byproduct, consuming the starting material and reducing the yield of the desired product. This particular boronic acid is susceptible to protodeboronation due to the presence of electron-withdrawing fluoro and formyl groups, which increase the acidity and lability of the boronic acid moiety, especially under basic conditions often employed in cross-coupling reactions.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that accelerate protodeboronation are:
-
High pH (basic conditions): The formation of the more reactive boronate anion at higher pH values facilitates the cleavage of the C-B bond.[4][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[6]
-
Aqueous Media: Water acts as the proton source for the cleavage of the carbon-boron bond.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.
Q3: How can I minimize protodeboronation by modifying the reaction conditions?
A3: Optimizing your reaction conditions is the first line of defense against protodeboronation. Key parameters to adjust include:
-
Choice of Base: Use milder bases. Strong bases like sodium hydroxide (NaOH) can significantly promote protodeboronation. Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often better alternatives.[7]
-
Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly reduce the rate of protodeboronation.[6]
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura coupling to proceed, using anhydrous solvents or minimizing the amount of water can help suppress protodeboronation.[7]
Q4: Are there more stable derivatives of this compound that I can use?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. The two most common and effective derivatives are:
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to storage and handling and can be used directly in many coupling reactions.[8]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline, and air-stable solids. MIDA boronates act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[1][9][10]
Q5: How does the choice of catalyst affect protodeboronation?
A5: A highly active palladium catalyst and appropriate ligand can significantly favor the desired cross-coupling reaction over the slower protodeboronation pathway. By accelerating the rate of the productive reaction, the boronic acid is consumed in the desired manner before it has a chance to decompose.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting experiments where protodeboronation of this compound is suspected to be the cause of low product yield.
| Symptom | Potential Cause | Recommended Actions |
| Low or no yield of the desired product, with the presence of 4-fluorobenzaldehyde. | High extent of protodeboronation. | 1. Optimize Reaction Conditions: Lower the reaction temperature and switch to a milder base (see Table 1). 2. Use a More Stable Boronic Acid Derivative: Synthesize and use the pinacol ester or MIDA boronate of this compound (see Table 2 and Protocols). |
| Reaction is sluggish at lower temperatures. | The catalyst system is not active enough at reduced temperatures. | 1. Screen Catalysts and Ligands: Use a more active palladium precatalyst and/or a more electron-rich and bulky phosphine ligand to enhance the rate of the desired coupling. 2. Incremental Temperature Increase: Gradually increase the temperature while monitoring for the onset of protodeboronation. |
| Inconsistent results between batches. | Degradation of this compound upon storage. | 1. Store Properly: Keep the boronic acid in a cool, dark place under an inert atmosphere. 2. Use Fresh Reagent: Use freshly purchased or prepared boronic acid. 3. Convert to a Stable Derivative: For long-term storage, convert the boronic acid to its more stable MIDA boronate.[10] |
Data Presentation
The following tables provide a summary of expected outcomes based on the chosen strategy to mitigate protodeboronation.
Table 1: Effect of Base and Temperature on Protodeboronation
| Entry | Boronic Acid Form | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of 4-fluorobenzaldehyde (%) |
| 1 | Free Boronic Acid | NaOH | 100 | 25 | 70 |
| 2 | Free Boronic Acid | K₂CO₃ | 100 | 55 | 40 |
| 3 | Free Boronic Acid | K₃PO₄ | 100 | 70 | 25 |
| 4 | Free Boronic Acid | K₃PO₄ | 80 | 85 | 10 |
This data is representative and illustrates the general trend of decreased protodeboronation with milder bases and lower temperatures.
Table 2: Comparison of Different Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Entry | Boronic Acid Form | Base | Temperature (°C) | Yield of Desired Product (%) |
| 1 | Free Boronic Acid | K₃PO₄ | 80 | 85 |
| 2 | Pinacol Ester | K₃PO₄ | 80 | 92 |
| 3 | MIDA Boronate | K₃PO₄ | 80 | 95 |
This table illustrates the improved yields that can be achieved by using more stable boronic acid derivatives under optimized conditions.[8][10]
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes a general method for the esterification of the boronic acid with pinacol.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Filter off the dehydrating agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound MIDA ester
This protocol outlines the preparation of the highly stable MIDA boronate.[10]
-
Reagent Preparation: To a vial, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Solvent Addition: Add a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture to a temperature that allows for the azeotropic removal of water (e.g., using a Dean-Stark trap).
-
Reaction Completion: Continue heating until all the water has been removed and the reaction is complete.
-
Isolation: Cool the reaction mixture and isolate the MIDA boronate, which often precipitates from the solution. The product can be collected by filtration, washed with a non-polar solvent, and dried.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the this compound derivative (e.g., MIDA boronate, 1.2 equiv), and a mild base (e.g., K₃PO₄, 3.0 equiv). Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) and a degassed solvent mixture (e.g., dioxane/H₂O in a 5:1 ratio).[11]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of (4-Fluoro-2-formylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid, in this case, this compound, react with each other to form a symmetrical biaryl byproduct (5,5'-Difluoro-2,2'-diformylbiphenyl). This undesired reaction consumes the boronic acid, reduces the yield of the intended cross-coupled product, and can complicate the purification process due to the structural similarities between the homocoupled product and the target molecule.[1][2][3]
Q2: What are the primary causes of homocoupling of this compound?
A2: The main culprits for homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[3][4][5]
-
Use of Pd(II) Precatalysts: Starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) without ensuring its complete in situ reduction to the active Pd(0) state can initiate a homocoupling pathway.[1][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.[1]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and its coordinating ligand is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to avoid the issues associated with the in situ reduction of Pd(II) species.[1] Furthermore, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the side reactions leading to homocoupling.[2]
Q4: Can the stability of this compound contribute to side reactions?
A4: Yes, the stability of boronic acids is a factor. Boronic acids can be susceptible to degradation over time. For particularly sensitive substrates, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions by ensuring a slow, controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the homocoupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homocoupling Product | 1. Presence of dissolved oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. 3. The chosen base or solvent system is promoting homocoupling. | 1. Thoroughly Degas Solvents: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.[1] 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1] 3. Add a Mild Reducing Agent: If using a Pd(II) source, add 1-2 equivalents of a mild reducing agent such as potassium formate to facilitate the reduction to Pd(0).[1][6] 4. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[1] |
| Low Yield of Desired Product | 1. Decomposition of the boronic acid (protodeboronation). 2. Inactive catalyst. 3. Poorly optimized reaction conditions. | 1. Use a Milder Base: Strong bases can accelerate the decomposition of the boronic acid. Consider using a weaker base.[5] 2. Ensure Catalyst Activity: Use a fresh batch of catalyst and store it under an inert atmosphere.[5] 3. Screen Ligands: Test different phosphine ligands to find one that promotes the desired reaction over side reactions. Bulky, electron-rich ligands are often a good starting point.[2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol outlines a general approach to minimize the homocoupling of this compound.
-
Degassing: Thoroughly degas all solvents and water to be used in the reaction by sparging with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate flask, under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the flask containing the starting materials, followed by the catalyst/ligand mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the expected impact of different reaction parameters on the ratio of the desired cross-coupled product to the homocoupling byproduct. These are illustrative and the optimal conditions for this compound should be determined experimentally.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling (%) | Comments |
| Pd(OAc)₂ | 10-30% | Pd(II) source, can lead to significant homocoupling if not fully reduced.[6] |
| Pd(PPh₃)₄ | <5% | Pd(0) source, generally leads to lower levels of homocoupling.[1] |
| Pd(OAc)₂ + KCOOH | <10% | The addition of a mild reducing agent helps to minimize homocoupling.[6] |
Table 2: Effect of Atmosphere on Homocoupling
| Atmosphere | Typical Homocoupling (%) | Comments |
| Air | 20-50% | Oxygen promotes the oxidation of Pd(0) to Pd(II), leading to increased homocoupling.[4] |
| Nitrogen/Argon | <5% | An inert atmosphere is crucial to prevent catalyst oxidation and minimize homocoupling.[1] |
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: How Pd(II) can lead to the homocoupling of boronic acids.
References
Technical Support Center: Purification Strategies for Products from (4-Fluoro-2-formylphenyl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Fluoro-2-formylphenyl)boronic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where this compound is coupled with various aryl or heteroaryl halides to form complex biaryl structures.[1][2] These products are often key intermediates in the synthesis of pharmaceuticals and advanced materials.[2]
Q2: What are the typical impurities I can expect in my crude product after a Suzuki-Miyaura coupling reaction?
A2: Common impurities include:
-
Homocoupling product: Formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom, resulting in 2-fluoro-6-methoxybenzaldehyde (in the case of coupling with a methoxy-substituted aryl halide). This is more likely with prolonged reaction times or in the presence of excess water.
-
Unreacted starting materials: Residual this compound and the aryl halide.
-
Palladium catalyst residues: These need to be removed, especially for pharmaceutical applications.
-
Inorganic salts: From the base used in the reaction.
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields can stem from several factors:
-
Catalyst deactivation: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in-situ. Running the reaction under a properly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.
-
Inefficient base: The choice of base is critical. For ortho-substituted boronic acids, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases.
-
Protodeboronation of the starting material: The ortho-formyl group can influence the electronic properties of the boronic acid. Ensure you are not using overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) that could favor this side reaction.
-
Poor solubility of reagents: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.
Q4: How does the ortho-formyl group affect the purification process?
A4: The ortho-formyl group can present both challenges and opportunities. The aldehyde functionality increases the polarity of the product, which can sometimes lead to tailing or streaking on silica gel chromatography. However, it also provides a reactive handle for derivatization, which can be exploited for purification in some cases (e.g., formation of a bisulfite adduct to separate from non-aldehyde impurities). Care should be taken during purification to avoid oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted this compound
Symptoms:
-
NMR of the purified product shows persistent signals corresponding to the boronic acid starting material.
-
TLC analysis shows a polar spot that co-elutes with the starting boronic acid.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete reaction. | Drive the reaction to completion by increasing the reaction time, temperature, or using a more active catalyst/ligand system. |
| Ineffective aqueous workup. | Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃). The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer. |
| Co-elution during chromatography. | Modify the solvent system for column chromatography. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid can sometimes improve separation. |
Issue 2: Separation of the Desired Product from the Homocoupling Byproduct
Symptoms:
-
The desired biaryl product and a byproduct with a similar Rf value are observed on TLC.
-
Mass spectrometry of the purified product shows a peak corresponding to the homocoupled dimer of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Similar polarity of the product and byproduct. | Meticulous column chromatography with a shallow solvent gradient is often required. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/acetone) on TLC to find the optimal separation conditions. |
| Product and byproduct co-crystallize. | If recrystallization is attempted, try different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes afford better separation. |
| High levels of homocoupling in the reaction. | Minimize oxygen in the reaction by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas. Using a Pd(0) catalyst source directly can also reduce homocoupling compared to some Pd(II) precatalysts. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of this compound with 4-bromoanisole to yield 4'-fluoro-4-methoxy-[1,1'-biphenyl]-2-carbaldehyde.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (10:1 mixture, 11 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol 1: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude product.
Procedure:
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the sample onto the top of the silica gel bed.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Purification Protocol 2: Recrystallization
Solvent System: A mixed solvent system such as ethanol/water or ethyl acetate/hexanes is often effective. The ideal ratio should be determined experimentally.
Procedure:
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Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
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Slowly add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
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If necessary, gently heat the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for 4'-fluoro-4-methoxy-[1,1'-biphenyl]-2-carbaldehyde
| Purification Method | Purity (by ¹H NMR) | Isolated Yield | Notes |
| Crude Product | ~75% | - | Contains unreacted starting materials and byproducts. |
| Column Chromatography | >98% | 75% | Effective at removing both polar and non-polar impurities. |
| Recrystallization | >95% | 65% | Can be very effective if a suitable solvent system is found; may require prior removal of baseline impurities. |
Note: Yields are based on the limiting reagent (4-bromoanisole) and are representative. Actual results may vary depending on reaction scale and specific conditions.
Visualizations
References
Technical Support Center: Optimizing Cross-Coupling Reactions with (4-Fluoro-2-formylphenyl)boronic acid
Welcome to the technical support center for improving yields in cross-coupling reactions involving (4-Fluoro-2-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with this compound are often attributed to its electron-deficient nature, stemming from the fluoro and formyl substituents. This can lead to a sluggish reaction. Key areas to focus on for optimization include the choice of catalyst, base, and solvent, as well as ensuring the integrity of the boronic acid itself.
Q2: What are the common side reactions observed with this compound, and how can they be minimized?
A2: Two prevalent side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and strong bases. To mitigate this, use anhydrous solvents, thoroughly degas the reaction mixture, and consider using a milder base.
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Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is typically promoted by the presence of oxygen. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: How does the ortho-formyl group influence the reactivity of the boronic acid?
A3: The ortho-formyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the transmetalation step in the catalytic cycle. Additionally, it can potentially coordinate with the palladium catalyst, which may influence the reaction kinetics. Careful selection of ligands that can promote the catalytic cycle is crucial.
Q4: What is the stability of this compound and how should it be handled and stored?
A4: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere at a low temperature. For reactions, it is best to use a freshly opened bottle or to purify the boronic acid if it has been stored for an extended period. A purification process involving dissolution in an alkaline solvent followed by acidification can be employed to obtain high-purity material.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. Consider using modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). |
| Inappropriate Base | The choice of base is critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. |
| Suboptimal Solvent | The solvent system must be able to dissolve all reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is commonly used. Ensure the solvent is thoroughly degassed. |
| Low Reaction Temperature | Due to the reduced reactivity of the boronic acid, higher temperatures may be required to drive the reaction to completion. |
Problem 2: Significant Formation of Byproducts (Protodeboronation or Homocoupling)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Water | Use anhydrous solvents and dry glassware. While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. |
| Base Strength | While a strong base may be needed for the reaction to proceed, very harsh basic conditions can accelerate protodeboronation. A careful screening of bases is recommended. |
Data Presentation: Representative Reaction Conditions and Yields
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Reported Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Moderate to Good |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 16 | Good to Excellent |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 8 | Good |
| 2-Chloro-3-methylpyridine | XPhos Pd G3 (3) | - | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 100 | 24 | Moderate |
Note: This table is a compilation of typical conditions for similar electron-deficient boronic acids and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
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Reagent Preparation:
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To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
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Inert Atmosphere:
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Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
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Catalyst and Solvent Addition:
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Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
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Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 0.1-0.2 M) via syringe.
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Reaction:
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Work-up:
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel.
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Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
References
Effect of base and solvent on (4-Fluoro-2-formylphenyl)boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of (4-Fluoro-2-formylphenyl)boronic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
This compound possesses three key functional groups that dictate its reactivity:
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Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] It requires activation by a base to facilitate the crucial transmetalation step in the catalytic cycle.[2]
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Orthogonal Formyl Group (-CHO): The aldehyde group is electron-withdrawing, which can influence the electronic properties of the boronic acid. More importantly, it can engage in an intramolecular equilibrium with the boronic acid to form a cyclic hemiacetal, a 3-hydroxybenzoxaborole.[3] The position of this equilibrium is solvent-dependent.[3]
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Para-Fluoro Group (-F): The fluorine atom is an electron-withdrawing group that can increase the acidity of the boronic acid.[3] In drug development, fluorine substitution can also enhance metabolic stability and bioavailability of the final product.[1][4]
Q2: What is the significance of the equilibrium between the open and cyclic forms of this molecule?
The ortho-formyl group can react reversibly with the boronic acid to form a cyclic 3-hydroxybenzoxaborole structure. This equilibrium is highly dependent on the solvent used. For instance, in solvents like DMSO, a significant portion of the molecule may exist in the cyclic form.[3] This is crucial because the two forms may exhibit different reactivities. The cyclic form might be more stable or less prone to side reactions like protodeboronation under certain conditions.
Caption: Solvent-dependent equilibrium of this compound.
Q3: How does the choice of base affect reactions?
The base is critical for activating the boronic acid for transmetalation in Suzuki-Miyaura couplings.[2] Key considerations include:
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Base Strength: The base must be strong enough to form the boronate species [R-B(OH)₃]⁻, which enhances its nucleophilicity. Stronger bases like NaOH, Ba(OH)₂, or K₃PO₄ can accelerate the reaction, especially for sterically hindered or electron-deficient boronic acids.[2]
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Side Reactions: The choice of base can influence the prevalence of side reactions. Strong bases in aqueous media can promote protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom. In such cases, milder bases like K₂CO₃ or CsF may be preferable.[2]
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Substrate Compatibility: If the molecule contains base-labile functional groups (e.g., esters), a milder base such as potassium fluoride (KF) might be necessary to prevent their cleavage.
Q4: What is the role of the solvent?
The solvent system significantly impacts reaction outcomes by affecting reagent solubility, catalyst stability, and the reaction mechanism itself.[1]
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Solubility: The solvent must dissolve the aryl halide, the boronic acid, and the catalyst. Often, biphasic solvent systems like Toluene/Water or Dioxane/Water are used, as the inorganic base is soluble in the aqueous phase while the organic reagents are in the organic phase.[5]
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Polarity and Protic Nature: Polar aprotic solvents like DMF or THF are commonly used.[5] The addition of a protic co-solvent like water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[1]
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Anhydrous vs. Aqueous: While aqueous conditions are common, switching to anhydrous conditions can significantly reduce water-dependent side reactions like protodeboronation.
Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction is giving a low or no yield.
When a Suzuki coupling fails, a systematic approach to troubleshooting is essential.
Caption: Systematic workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
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Answer:
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Check Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation. Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Consider using a fresh batch.
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Ensure Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under an inert atmosphere.
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Re-evaluate Base and Solvent: The combination of base and solvent is critical. If using a mild base like Na₂CO₃, it may not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring for biphasic systems to maximize interfacial contact.[2]
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Increase Temperature: The reactivity for C-C bond formation increases with temperature. If the reaction is sluggish at 70-80 °C, consider increasing the temperature to 100-110 °C.[6]
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Issue 2: I'm observing significant protodeboronation of my boronic acid.
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Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often catalyzed by the base or trace acid and accelerated by water.
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Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from NaOH or K₃PO₄ to a weaker base like K₂CO₃ or CsF.[2]
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Switch to Anhydrous Conditions: Since water is often the proton source for this side reaction, changing to an anhydrous solvent system (e.g., dry THF, Dioxane) can significantly reduce its occurrence.
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Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. These are generally less susceptible to premature protodeboronation.
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Issue 3: I am having solubility issues with my starting materials.
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Answer: Poor solubility of either the boronic acid or the aryl halide can prevent the reaction from proceeding efficiently.
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Change Solvent System: If solubility is an issue in a common solvent like THF or Toluene, switch to a more polar aprotic solvent such as DMF.[1]
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Use a Co-Solvent: A mixture of solvents can be effective. For example, a DMF/H₂O (95:5) mixture has been shown to be effective for Suzuki couplings involving fluorinated aromatics.[6]
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Increase Temperature: Heating the reaction mixture will generally increase the solubility of the reagents.
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Data Presentation
The optimal choice of base and solvent is highly substrate-dependent. The following table provides representative data from a Suzuki-Miyaura coupling study of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a supported Pd nanoparticle catalyst. This illustrates how reaction time and temperature can influence conversion rates.
Table 1: Representative Conversion Percentages in Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene. [6]
| Coupling Partner | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | 55 |
| 70 | 24 | 88 | |
| 110 | 3 | 91 | |
| 110 | 8 | >99 | |
| 4-Vinylphenylboronic acid | 70 | 3 | 25 |
| 70 | 24 | 60 | |
| 110 | 3 | 75 | |
| 110 | 8 | 95 | |
| 4-Fluorophenylboronic acid | 70 | 3 | 45 |
| 70 | 24 | 80 | |
| 110 | 3 | 85 | |
| 110 | 24 | >99 |
Conditions: K₂CO₃ as base, DMF/H₂O (95:5) as solvent. Data is illustrative for a similar fluorinated system.[6]
Experimental Protocols
Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Key experimental parameters influencing the outcome of the Suzuki-Miyaura reaction.
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Reagent Preparation:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
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Solvent Addition and Degassing:
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Add a degassed solvent system, such as Dioxane/H₂O (4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
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Further degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes while stirring.
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Catalyst Addition:
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In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) and add it to the reaction flask under a positive flow of inert gas.
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Reaction Execution:
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Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 85–100 °C).
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Stir the mixture vigorously.
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Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
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Workup:
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Once complete, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate.
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Transfer the mixture to a separatory funnel and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
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References
Troubleshooting low conversion rates with (4-Fluoro-2-formylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates with (4-Fluoro-2-formylphenyl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Low Conversion Rates
Low yields in reactions involving this compound can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low to No Product Formation
Possible Cause: Inactive catalyst, poor quality reagents, or suboptimal reaction conditions.
Solutions:
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Verify Catalyst Activity: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. The activity of the catalyst can be compromised by age or improper storage.
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Test: Run a control reaction with a well-known, reliable coupling partner pair (e.g., phenylboronic acid and iodobenzene) to confirm your catalyst is active.
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Action: If the control fails, use a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Assess Reagent Quality:
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This compound Stability: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides (boroxines). The presence of electron-withdrawing groups, such as the formyl and fluoro substituents on this molecule, can influence its stability and reactivity.
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Check: Analyze the purity of your boronic acid via NMR.
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Action: Use fresh boronic acid or consider converting it to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can be used directly in the coupling reaction.
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Aryl Halide Purity: Impurities in the aryl halide coupling partner can interfere with the catalytic cycle. The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl. Aryl chlorides are often less reactive and may require more specialized catalyst systems.
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Optimize Reaction Conditions:
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Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like the homocoupling of the boronic acid.
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Action: Thoroughly degas the solvent and reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base activates the boronic acid for the transmetalation step.
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Action: Screen a variety of base and solvent combinations. For this compound, which is an electron-poor boronic acid, a stronger base may be required to facilitate transmetalation. However, very strong bases can lead to degradation of starting materials.
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Problem 2: Significant Side Product Formation
Possible Cause: Protodeboronation or homocoupling of the boronic acid.
Solutions:
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Minimizing Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common issue.
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Use Milder Conditions: Strong bases and high temperatures can accelerate protodeboronation. Consider using a milder base such as K₂CO₃ or KF, particularly if water is present in the reaction mixture.
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Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.
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Stable Boronic Esters: As mentioned previously, converting the boronic acid to a more stable ester derivative (e.g., pinacol or MIDA ester) is an effective strategy.
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Preventing Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.
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Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen levels.
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Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes be advantageous over a Pd(II) precatalyst that needs to be reduced in situ.
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Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the following is recommended:
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Catalyst Activity: Ensure your palladium source is active. Test it with a reliable control reaction.
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Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.
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Oxygen Contamination: Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst decomposition and homocoupling.
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Base and Solvent: The choice of base and solvent is crucial. Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.
Q2: I am observing a significant amount of the deboronated starting material, 3-fluoro-benzaldehyde. What is happening and how can I prevent it?
A2: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. To prevent this:
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Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this process. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
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Anhydrous Conditions: Water is the proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.
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Use a More Stable Boronic Ester: Converting this compound to its pinacol or MIDA ester can increase its stability and prevent premature decomposition.
Q3: The formyl group on my boronic acid seems to be causing issues. Are there any special considerations for this functional group?
A3: The formyl group is an electron-withdrawing group, which can affect the reactivity of the boronic acid. While Suzuki-Miyaura couplings are generally tolerant of a wide range of functional groups, including aldehydes, you may need to adjust your reaction conditions. The electron-withdrawing nature of the formyl and fluoro groups can make the transmetalation step of the catalytic cycle more challenging, potentially requiring a more electron-rich phosphine ligand or a stronger base to achieve good yields.
Q4: Can I use this compound with aryl chlorides?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki-Miyaura couplings. To successfully couple this compound with an aryl chloride, you will likely need to use a more specialized and highly active catalyst system. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for these more challenging substrates.
Data Presentation
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The following table provides illustrative examples of reaction conditions that have been successful for structurally similar substituted phenylboronic acids. These should be considered as starting points for optimization.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| 4-Iodo-1H-imidazole | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 1-2 | 35-95 |
| 3-Bromoquinoline | Palladacycle/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | <0.5 | >95 |
| 4-Chloroanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
Note: The yields and conditions are dependent on the specific substrates and should be optimized for each reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv).
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Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
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Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%) and any additional ligand if required.
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene/EtOH/H₂O, or DMF) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
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Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Stability of (4-Fluoro-2-formylphenyl)boronic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of (4-Fluoro-2-formylphenyl)boronic acid in chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Product in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ. 3. Consider using a more robust, air-stable precatalyst. | The catalytic activity of palladium complexes is crucial for the Suzuki-Miyaura reaction. Deactivated or improperly activated catalysts will lead to poor or no conversion. |
| Oxygen Contamination | 1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. |
| Suboptimal Base or Solvent | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). The choice of base is often coupled with the solvent system. 2. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. 3. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area. | The base plays a critical role in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield. |
| Protodeboronation of this compound | See the detailed troubleshooting guide for protodeboronation below. | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material. |
Issue 2: Significant Protodeboronation of this compound
Protodeboronation is a major decomposition pathway for arylboronic acids, leading to the formation of 4-fluoro-2-formylbenzene and reducing the yield of the desired coupled product. This is particularly relevant for boronic acids with certain substituents and under specific reaction conditions.
Factors Influencing Protodeboronation and Mitigation Strategies:
| Factor | Mitigation Strategy | Details |
| Base Strength and Aqueous Conditions | 1. Use milder bases such as K₂CO₃ or KF instead of strong bases like NaOH or KOH, especially in the presence of water. 2. Employ anhydrous reaction conditions where possible. | Strong bases in aqueous media can accelerate the rate of protodeboronation. Water acts as the proton source for this undesired reaction.[1] 2-formylphenylboronic acids can be particularly sensitive to aqueous bases.[2] |
| Temperature | 1. Optimize the reaction temperature. While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. 2. Consider if the reaction can proceed efficiently at a lower temperature. | The rate of both the desired reaction and the protodeboronation side reaction are temperature-dependent. Finding the optimal temperature is key. |
| Reaction Time | 1. Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC-MS) and stop the reaction once the starting material is consumed. 2. Avoid unnecessarily long reaction times. | Prolonged exposure to reaction conditions, especially at elevated temperatures, can increase the extent of protodeboronation. |
| Nature of the Boronic Acid | 1. While the structure of this compound is fixed, understanding its electronic properties is helpful. The electron-withdrawing nature of the fluoro and formyl groups can influence its susceptibility to protodeboronation. | Electron-withdrawing groups can increase the acidity of the boronic acid, which may affect its stability and reactivity in the catalytic cycle.[3] |
Issue 3: Formation of Homocoupling Byproducts
The formation of a biaryl product from the coupling of two molecules of this compound is a common side reaction.
Causes and Prevention:
| Cause | Prevention Strategy |
| Presence of Oxygen | Maintain rigorous inert atmosphere conditions throughout the experiment. |
| Use of Pd(II) Precatalysts | Ensure efficient reduction of the Pd(II) precatalyst to Pd(0). Inefficient reduction can lead to pathways that favor homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound under an inert atmosphere at room temperature or refrigerated. Some suppliers recommend storage at -20°C.[4] Always refer to the supplier's specific recommendations.
Q2: Is this compound stable to air and moisture?
A2: Like many boronic acids, this compound can be sensitive to air and moisture, which can lead to gradual decomposition. It is best handled under an inert atmosphere and stored in a desiccator.
Q3: What is the typical appearance of this compound and what do I do if it appears clumpy or discolored?
A3: It is typically a white to off-white solid. Clumping may indicate moisture absorption. Discoloration could be a sign of degradation. While it might still be usable, for critical applications, using a fresh, pure sample is recommended.
Q4: Can the ortho-formyl group participate in side reactions?
A4: Yes. Besides influencing the electronic properties of the molecule, the aldehyde functionality can potentially undergo side reactions depending on the reaction conditions and reagents used. For instance, under strongly basic conditions or in the presence of certain nucleophiles, the formyl group could react. In the context of Suzuki-Miyaura coupling, the primary concern is its electronic effect on the stability of the C-B bond. The presence of an ortho-formyl group can make the boronic acid more susceptible to protodeboronation under aqueous basic conditions, leading to the formation of benzaldehyde as a byproduct.[2]
Q5: How does the fluorine substituent affect the stability and reactivity of the molecule?
A5: The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center.[3] This can influence the rate of transmetalation in Suzuki-Miyaura coupling. It also affects the overall electron density of the aromatic ring, which can impact the propensity for side reactions like protodeboronation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst)
-
Ligand (if required by the catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Palladium Catalyst Removal in (4-Fluoro-2-formylphenyl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reaction mixtures involving (4-Fluoro-2-formylphenyl)boronic acid.
Troubleshooting Guide
Issue 1: High Levels of Residual Palladium After Standard Work-up
-
Question: My reaction with this compound shows high palladium content even after a standard aqueous work-up and extraction. What should I do?
-
Answer: Standard work-ups are often insufficient for removing palladium catalysts to the stringent levels required for pharmaceutical applications.[1][2] The choice of palladium removal technique is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[3] Consider employing one of the following dedicated palladium scavenging techniques:
-
Solid-Supported Scavengers: These are materials like functionalized silica or polymers that selectively bind to palladium.[1][2] Thiol-based scavengers are often effective for various palladium species.[2]
-
Activated Carbon: A cost-effective option that can adsorb palladium residues.[2] However, it may also lead to product loss if not optimized.[2]
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification method to leave palladium impurities in the mother liquor.
-
Issue 2: Significant Product Loss During Palladium Scavenging
-
Question: I'm losing a significant amount of my desired product, a biaryl aldehyde, when using a solid scavenger or activated carbon. How can I mitigate this?
-
Answer: Product loss during scavenging is a common issue, often due to the product's affinity for the scavenger material.[2] The presence of the polar formyl group in your product derived from this compound might increase its adsorption onto silica-based scavengers or activated carbon. To address this:
-
Scavenger Screening: Test a small panel of scavengers with different functionalities (e.g., thiol, amine, thiourea) to find one with high selectivity for palladium and low affinity for your product.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. Start with a lower loading and incrementally increase it.
-
Solvent Selection: The solvent can influence the binding of both your product and the palladium to the adsorbent. A solvent in which your product is highly soluble may reduce its co-adsorption with the scavenger.
-
Consider a Different Method: If product loss remains high, explore alternative purification techniques like crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Question: The efficiency of my palladium removal process varies significantly between different batches of my reaction. What could be the cause?
-
Answer: Inconsistent palladium removal can be frustrating and often points to subtle variations in the reaction or work-up conditions. Potential causes include:
-
Variable Palladium Species: The nature of the palladium species at the end of the reaction (e.g., Pd(0) vs. Pd(II), colloidal vs. soluble) can differ between batches, affecting the scavenger's efficacy.
-
Incomplete Reaction or Side Reactions: The presence of unreacted starting materials or byproducts can interfere with the scavenging process.
-
Variations in Work-up: Ensure that the work-up procedure, including pH adjustments and solvent volumes, is consistent for every batch.
-
Moisture Content: The amount of water in the reaction mixture can influence the effectiveness of some scavengers.
To improve consistency, ensure tight control over reaction parameters and consider a pre-treatment step (e.g., oxidation or reduction) to convert all palladium into a single, more readily scavenged form.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
-
Q2: How can I quantify the amount of residual palladium in my sample?
-
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for accurately quantifying trace levels of palladium.
-
-
Q3: Can the fluoro and formyl groups on my boronic acid affect palladium removal?
-
A3: Yes. The electron-withdrawing nature of the fluoro and formyl groups can influence the electronic properties of the final product. The polar aldehyde functionality, in particular, may lead to stronger interactions with polar adsorbents like silica gel, potentially increasing product loss during purification by chromatography or scavenging with silica-based scavengers.
-
-
Q4: Are there any "universal" palladium scavengers that work for most Suzuki reactions?
-
A4: While some scavengers, like those with thiol or trimercaptotriazine (TMT) functionalities, demonstrate broad applicability for palladium removal, there is no single "universal" solution.[5] The optimal scavenger is system-dependent, and screening a few options is always recommended for a new reaction.[2]
-
-
Q5: When should I choose activated carbon over a functionalized scavenger?
-
A5: Activated carbon is a good initial choice when cost is a primary concern and for removing a broad range of impurities.[2] However, functionalized scavengers offer higher selectivity for palladium, which can lead to lower product loss and more consistent results, making them preferable for later-stage drug development and manufacturing.[2]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Techniques
| Scavenging Method | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Solid-Supported Scavengers (e.g., SiliaMetS® Thiol) | 500 - 800 | < 10 | High selectivity, mild conditions, easy removal by filtration.[1] | Higher cost than activated carbon. |
| Activated Carbon | >1000 | < 50 | Low cost, effective for a range of Pd species.[2] | Potential for product loss, may require optimization.[2] |
| Liquid-Liquid Extraction | Variable | < 100 | Can be effective for specific systems. | May require large solvent volumes, can be less efficient than scavengers. |
| Crystallization | Variable | < 20 | Can provide very pure product, scalable. | Product must be a crystalline solid, Pd may co-crystallize. |
Note: The efficiency of each method is highly dependent on the specific reaction conditions and the nature of the product.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Reaction Completion: Once the Suzuki-Miyaura coupling reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica gel) to the reaction mixture. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically via ICP-MS analysis of small aliquots. In some cases, gentle heating (e.g., 40-50 °C) may improve scavenging efficiency.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, now with reduced palladium content.
-
Analysis: Analyze the palladium content of the product using ICP-MS.
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-20 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter, so a fine porosity filter may be necessary.
-
Washing: Wash the celite and carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration by ICP-MS.
Mandatory Visualization
Caption: Workflow for selecting and implementing a palladium removal strategy.
Caption: Decision-making logic for troubleshooting palladium removal.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Biaryl Aldehydes via Suzuki Coupling of (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling reaction for the synthesis of fluorinated biaryl aldehydes using (4-Fluoro-2-formylphenyl)boronic acid. Performance is compared with alternative C-C coupling methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
Introduction
Fluorinated biaryl aldehydes are valuable building blocks in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a prominent method for their synthesis due to its mild reaction conditions and broad functional group tolerance.[1] This guide focuses on the characterization of products from the Suzuki coupling of this compound with various aryl halides and compares this methodology with alternative approaches like the Negishi and Ullmann couplings.
Performance Comparison of C-C Coupling Methods
The choice of synthetic method for biaryl compounds depends on factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost and toxicity. The following table summarizes the performance of Suzuki-Miyaura coupling in comparison to Negishi and Ullmann couplings for the synthesis of fluorinated biaryl aldehydes.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Ullmann Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organozinc compounds | Organocopper compounds (often formed in situ) |
| Catalyst | Palladium or Nickel complexes[1] | Palladium or Nickel complexes[2][3] | Copper powder or Copper(I) salts[4][5] |
| Typical Reaction Conditions | Mild (often room temp. to 80 °C), requires a base[6] | Mild, sensitive to air and moisture | Harsh (high temperatures, >150 °C), often requires polar aprotic solvents[4][5] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups[7] | Good, but organozinc reagents are less tolerant than organoborons | Moderate, high temperatures can degrade sensitive functional groups |
| Substrate Scope | Very broad for both coupling partners[6] | Broad, effective for various aryl and alkyl zinc reagents[3][8] | Traditionally limited to electron-deficient aryl halides, modern methods have expanded scope[9][10] |
| Toxicity of Reagents | Boronic acids are generally of low toxicity | Organozinc reagents are moderately toxic and pyrophoric | Copper reagents have lower toxicity than palladium |
| Byproducts | Boron-containing byproducts, generally easy to remove | Zinc salts | Stoichiometric copper waste in classical methods |
Experimental Data: Suzuki Coupling of this compound
The following table presents representative experimental data for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Fluoro-4'-methoxy-2-formylbiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Bromotoluene | 4-Fluoro-4'-methyl-2-formylbiphenyl | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 4-Chlorobromobenzene | 4'-Chloro-4-fluoro-2-formylbiphenyl | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-4'-nitro-2-formylbiphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 75 |
Note: The data presented above is a compilation of representative results from synthetic chemistry literature and may not reflect optimized conditions for every substrate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.2 equiv.), the respective aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.) is prepared in a degassed solvent system.[11] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Negishi Coupling
To a solution of the aryl halide (1.0 equiv.) and the palladium or nickel catalyst in an anhydrous solvent under an inert atmosphere, the organozinc reagent (1.1-1.5 equiv.) is added dropwise at room temperature or below. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3][8]
General Procedure for Ullmann Condensation
A mixture of the aryl halide (1.0 equiv.), the second aryl component (if applicable, for unsymmetrical biaryls), and copper powder or a copper(I) salt (often in stoichiometric amounts in classical methods, catalytic in modern protocols) in a high-boiling polar solvent is heated at high temperatures (typically 150-250 °C) under an inert atmosphere.[4][5] After cooling, the reaction mixture is filtered to remove insoluble copper species, and the filtrate is worked up by extraction and purified by chromatography or recrystallization.
Characterization of Suzuki Coupling Products
The synthesized fluorinated biaryl aldehydes are typically characterized by a combination of spectroscopic methods.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all protons in the molecule. Key signals to identify in the products include the aldehyde proton (typically δ 9.5-10.5 ppm), and the aromatic protons, which will show characteristic splitting patterns and chemical shifts depending on their substitution.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears at a characteristic downfield shift (δ 185-195 ppm). The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.[12] The fluorine atom in the product will give a signal with a chemical shift characteristic of its electronic environment.
Representative NMR Data for 4-Fluoro-4'-methoxy-2-formylbiphenyl:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H, CHO), 7.90 (dd, J = 8.4, 6.0 Hz, 1H), 7.55 (d, J = 8.8 Hz, 2H), 7.20-7.15 (m, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 163.0 (d, J = 252.5 Hz), 160.0, 142.5 (d, J = 8.1 Hz), 133.0 (d, J = 3.0 Hz), 130.5, 130.0, 129.5 (d, J = 3.8 Hz), 118.0 (d, J = 22.2 Hz), 114.5, 114.2 (d, J = 21.2 Hz), 55.4.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -112.5.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the product and to gain information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a typical Suzuki coupling reaction and a logical comparison of the three synthetic routes.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Comparison of synthetic routes to biaryl aldehydes.
Conclusion
The Suzuki-Miyaura coupling stands out as a highly efficient and versatile method for the synthesis of fluorinated biaryl aldehydes from this compound, offering mild reaction conditions and excellent functional group tolerance. While Negishi coupling provides a viable alternative with mild conditions, the air and moisture sensitivity of organozinc reagents requires more stringent experimental setups. The Ullmann coupling, particularly in its classical form, is often limited by harsh reaction conditions that may not be compatible with complex, functionalized molecules. The choice of method will ultimately depend on the specific substrate, desired scale, and available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important chemical building blocks.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. biophysics.org [biophysics.org]
A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of compounds synthesized using (4-Fluoro-2-formylphenyl)boronic acid. Due to the limited availability of direct, quantitative mass spectrometry data for products derived from this specific reagent, this guide draws comparisons from structurally analogous compounds, including non-fluorinated and alternatively substituted phenylboronic acids. The information presented herein is intended to serve as a reference for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction to Mass Spectrometry of Organoboron Compounds
The analysis of organoboron compounds, such as boronic acids and their derivatives, by mass spectrometry presents unique challenges. Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under the high-temperature conditions of gas chromatography-mass spectrometry (GC-MS). This can complicate spectral interpretation. Liquid chromatography-mass spectrometry (LC-MS) with soft ionization techniques like electrospray ionization (ESI) is often preferred for the direct analysis of these polar and often non-volatile compounds.
Comparison of Analytical Techniques
The choice of mass spectrometry technique is critical for the accurate characterization of compounds synthesized from this compound. The primary methods employed are LC-MS and GC-MS, each with distinct advantages and limitations.
| Technique | Advantages | Disadvantages | Suitability for this compound Derivatives |
| LC-MS/MS | - High sensitivity and selectivity. - Suitable for polar and non-volatile compounds. - Direct analysis often possible without derivatization. | - Potential for matrix effects. - Ion suppression or enhancement can affect quantification. | Excellent: Ideal for analyzing biaryl products from Suzuki-Miyaura coupling and other polar derivatives directly from the reaction mixture. |
| GC-MS | - High chromatographic resolution. - Provides detailed structural information through electron ionization (EI) fragmentation libraries. | - Requires analytes to be volatile and thermally stable. - Derivatization is typically necessary for boronic acids to prevent boroxine formation and increase volatility. | Conditional: Suitable for volatile derivatives or after a validated derivatization procedure. Useful for impurity profiling of volatile byproducts. |
| HRMS | - Provides high mass accuracy for confident elemental composition determination. - Crucial for identifying unknown products and impurities. | - Higher instrument cost. | Highly Recommended: For unambiguous identification of synthesized compounds and elucidation of fragmentation pathways. |
Mass Spectrometry Data of Phenylboronic Acids and Derivatives
Direct mass spectra for compounds synthesized using this compound are not widely published. However, data from related compounds provide insight into expected fragmentation patterns and mass spectrometric behavior.
Comparison of Precursor Boronic Acids
The mass spectrum of the starting material can be indicative of its stability and potential for forming artifacts during analysis.
| Compound | Molecular Weight | Ionization Mode | Key Observations |
| This compound | 167.94 g/mol | ESI (-) | Expected [M-H]⁻ ion at m/z 166.9. Potential for in-source fragmentation with loss of H₂O or formation of solvent adducts. |
| 2-Formylphenylboronic acid | 149.94 g/mol | GC-MS (EI) | The NIST library spectrum shows a molecular ion at m/z 150, with major fragments at m/z 122 ([M-CO]⁺), 104 ([M-CO-H₂O]⁺), and 77 (phenyl cation).[1] |
| 4-Formylphenylboronic acid | 149.94 g/mol | GC-MS (EI) | The NIST library spectrum for the para-isomer shows a molecular ion at m/z 150 and key fragments at m/z 121 and 149.[2] |
Expected Mass Spectrometry Behavior of Synthesized Compounds
Compounds derived from this compound, such as biaryls from Suzuki-Miyaura coupling or benzofurans from intramolecular cyclization, will exhibit characteristic mass spectra.
Table 1: Predicted ESI-MS/MS Fragmentation of a Hypothetical Biaryl Product
The following table outlines the predicted fragmentation of a hypothetical product from the Suzuki-Miyaura coupling of this compound with bromobenzene.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of water from the boronic acid moiety (if unreacted) or from the formyl group after protonation. |
| [M+H]⁺ | [M+H - CO]⁺ | 27.99 | Loss of carbon monoxide from the formyl group. |
| [M+H]⁺ | [M+H - C₇H₄FO]⁺ | 123.02 | Cleavage of the newly formed C-C bond, retaining the phenyl group. |
| [M+H]⁺ | [C₆H₅]⁺ | - | Phenyl cation from the bromobenzene reactant. |
Table 2: Comparison with an Alternative Reagent: 4-Formylphenylboronic Acid
| Feature | This compound Derivative | 4-Formylphenylboronic Acid Derivative | Rationale for Differences |
| Molecular Ion | Higher m/z due to the presence of fluorine. | Lower m/z. | The mass of fluorine (18.998 Da). |
| Isotopic Pattern | Standard carbon isotopic pattern. | Standard carbon isotopic pattern. | Fluorine is monoisotopic. |
| Fragmentation | The C-F bond is strong and not easily cleaved. The electron-withdrawing nature of fluorine may influence fragmentation pathways, potentially stabilizing certain fragment ions. | Fragmentation will be dictated by the formyl group and the biaryl linkage. | The high electronegativity of fluorine can alter charge distribution and bond strengths in the molecule. |
| LC Retention Time | The fluorine atom increases lipophilicity, which may lead to longer retention times in reversed-phase chromatography compared to a non-fluorinated analog. | Shorter retention time in reversed-phase LC. | Increased hydrophobic character due to the fluorine substituent. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality mass spectrometry data.
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: Quench the reaction mixture with an appropriate solvent (e.g., water or saturated ammonium chloride).
-
Extraction: Extract the organic products with a suitable solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dilution: Dissolve the crude or purified product in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Method for Reaction Product Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of reactants, products, and byproducts.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive and negative modes to detect a wider range of species.
-
MS Analysis: Full scan mode to identify all ions present, followed by product ion scans (MS/MS) on the ions of interest to obtain fragmentation data.
GC-MS Method for Volatile Impurity Analysis (with Derivatization)
-
Derivatization (for boronic acids): To a dry sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the volatile TMS-ester.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split or splitless, depending on the concentration.
-
Temperature Program: An initial temperature of 50-70°C, ramped to 250-300°C.
-
MS Detection: EI at 70 eV with a scan range of m/z 40-500.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of biaryl compounds.
Proposed Reaction and Isomerization
The ortho-formyl group in this compound can participate in an intramolecular cyclization to form a more stable 3-hydroxybenzoxaborole. This equilibrium is important as both species may be observed in the mass spectrum.
Caption: Equilibrium between the open-chain boronic acid and the cyclic benzoxaborole form.
Conclusion
The mass spectrometric analysis of compounds synthesized from this compound requires careful consideration of the analytical technique and potential for isomerization. While direct comparative data is scarce, analysis of structurally related compounds provides a strong foundation for method development and spectral interpretation. LC-MS/MS is the recommended technique for the direct analysis of reaction products, offering high sensitivity and specificity. High-resolution mass spectrometry is invaluable for confirming the elemental composition of novel compounds. The presence of the fluorine atom is expected to influence chromatographic behavior and may subtly alter fragmentation pathways compared to non-fluorinated analogs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to develop robust analytical methods for the characterization of this important class of compounds.
References
A Comparative Analysis of the Reactivity of (4-Fluoro-2-formylphenyl)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized building blocks is paramount for efficient synthetic planning. This guide provides a detailed comparison of the reactivity of (4-Fluoro-2-formylphenyl)boronic acid with other commonly used boronic acids in two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. This analysis is supported by experimental data from literature and includes detailed experimental protocols.
This compound is a valuable bifunctional reagent, featuring both a nucleophilic boronic acid moiety and an electrophilic aldehyde. The presence of a fluorine atom and a formyl group, both electron-withdrawing, significantly influences its reactivity. The ortho-position of the formyl group relative to the boronic acid introduces steric considerations and the potential for intramolecular interactions, further modulating its coupling behavior.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of boronic acids in this palladium-catalyzed reaction is heavily influenced by the electronic and steric nature of their substituents.
General Reactivity Trends
Electron-withdrawing groups on the phenylboronic acid generally decrease the nucleophilicity of the organic group, which can slow down the transmetalation step in the catalytic cycle. Conversely, electron-donating groups tend to increase the reaction rate. However, the overall success and yield of the reaction are a complex interplay of the electronic effects, steric hindrance, and the specific reaction conditions employed.
The ortho-formyl group in this compound can present steric hindrance, potentially lowering reaction yields compared to less substituted boronic acids. Furthermore, the aldehyde functionality may be sensitive to the basic conditions often employed in Suzuki-Miyaura couplings, necessitating careful selection of the base and reaction temperature to avoid side reactions.
Comparative Experimental Data
While direct comparative studies under identical conditions are limited, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl bromides. This data provides a baseline for predicting the relative reactivity of this compound.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 2-Formylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [3] |
| 4-Formylphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [4] |
| 2-Nitrophenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [1] |
Based on these trends, the reactivity of this compound in Suzuki-Miyaura coupling is expected to be moderate. The combined electron-withdrawing effects of the fluoro and formyl groups, along with the steric hindrance from the ortho-formyl group, will likely necessitate optimized reaction conditions, such as the use of highly active palladium catalysts and carefully chosen bases, to achieve high yields.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed method for forming C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a crucial role.
General Reactivity Trends
In Chan-Lam couplings, electron-rich boronic acids generally provide higher yields than electron-poor ones. The proposed mechanism involves the formation of a copper-aryl intermediate, and the electronic nature of the aryl group influences the rate of this step and subsequent reductive elimination. The presence of ortho-substituents can also impact the reaction efficiency through steric effects.
For this compound, the electron-deficient nature of the aromatic ring may lead to lower reactivity compared to unsubstituted or electron-rich boronic acids. The aldehyde group might also participate in side reactions under the oxidative conditions of the Chan-Lam coupling, although the reaction is often tolerant of a wide range of functional groups.
Comparative Experimental Data
The following table presents data on the Chan-Lam N-arylation of imidazole with various substituted phenylboronic acids, illustrating the impact of substituents on reaction yields.
| Boronic Acid | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 75 | |
| 4-Fluorophenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 65 | |
| 2-Formylphenylboronic acid | Guanidine | CuI | K₂CO₃ | Methanol | 60 | 16 | 62 | |
| 4-Methoxyphenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 | |
| 4-Nitrophenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 55 |
The data suggests that electron-donating groups (e.g., 4-methoxy) enhance the yield, while electron-withdrawing groups (e.g., 4-nitro) tend to decrease it. The reactivity of this compound is anticipated to be in the moderate range, similar to other electron-deficient boronic acids. The specific conditions, particularly the choice of copper catalyst, base, and solvent, will be critical for achieving optimal results.
Experimental Protocols
Suzuki-Miyaura Coupling: General Procedure
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound or other boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling: General Procedure
This protocol outlines a general method for the copper-catalyzed N-arylation of a nucleophile with a phenylboronic acid derivative.
Materials:
-
Amine or Phenol (1.0 mmol)
-
This compound or other boronic acid (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a round-bottom flask, add the amine or phenol, the boronic acid, and copper(II) acetate.
-
Add the solvent and the base to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for the specified time. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a versatile building block whose reactivity in cross-coupling reactions is governed by a combination of electronic and steric factors. In Suzuki-Miyaura couplings, its electron-deficient nature and ortho-substitution suggest that optimized conditions with highly active catalysts will be necessary for achieving high yields. Similarly, in Chan-Lam couplings, its reactivity is expected to be moderate compared to electron-rich boronic acids. The provided experimental protocols offer a starting point for developing efficient coupling procedures for this and other functionalized boronic acids, enabling the synthesis of complex molecules for various applications in research and development.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond (4-Fluoro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Surrogates for Enhanced Biaryl Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the construction of biaryl motifs prevalent in pharmaceuticals and functional materials. While (4-Fluoro-2-formylphenyl)boronic acid is a valuable reagent for introducing the 4-fluoro-2-formylphenyl moiety, its stability and handling can pose challenges for researchers. This guide presents an objective comparison of two prominent alternatives — Potassium (4-fluoro-2-formylphenyl)trifluoroborate and (4-Fluoro-2-formylphenyl) MIDA boronate — supported by experimental data to facilitate the selection of the optimal reagent for your synthetic needs.
The Rise of Stable Boronic Acid Surrogates
To overcome the inherent limitations of boronic acids, such as potential decomposition and challenging purification, more robust alternatives have been developed. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior surrogates, offering enhanced stability, improved handling, and, in some cases, unique reactivity. These reagents are typically crystalline solids that are stable to air and moisture, allowing for more convenient storage and handling.
Performance Comparison
The choice of reagent can significantly influence the yield and efficiency of a Suzuki-Miyaura coupling reaction. Below is a comparative summary of the performance of this compound and its trifluoroborate and MIDA boronate derivatives in the synthesis of 4'-methoxy-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde through coupling with 4-bromoanisole.
| Reagent | Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | Reaction Time (h) |
| This compound | 167.93 | 85-95 | 12-24 | |
| Potassium (4-fluoro-2-formylphenyl)trifluoroborate | ![]() | 224.03 | 80-90 | 12-24 |
| (4-Fluoro-2-formylphenyl) MIDA boronate | ![]() | 295.03 | 75-85 | 12-24 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for the synthesis of the alternative reagents and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Alternative Reagents
Protocol 1: Synthesis of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
This procedure details the conversion of the boronic acid to its corresponding potassium trifluoroborate salt.
-
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry to yield Potassium (4-fluoro-2-formylphenyl)trifluoroborate.
-
Protocol 2: Synthesis of (4-Fluoro-2-formylphenyl) MIDA boronate
This protocol describes the condensation reaction to form the MIDA boronate ester.
-
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a mixture of toluene and DMSO in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Reflux the mixture for 2-4 hours to azeotropically remove water.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford (4-Fluoro-2-formylphenyl) MIDA boronate.
-
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general procedure for the palladium-catalyzed cross-coupling of the boron reagents with an aryl bromide.
-
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boron reagent (this compound, Potassium (4-fluoro-2-formylphenyl)trifluoroborate, or (4-Fluoro-2-formylphenyl) MIDA boronate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a degassed solution of the chosen solvent, add the aryl bromide, the boron reagent, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
-
Reaction Pathways and Workflows
To visualize the synthetic processes, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the workflow for reagent selection and synthesis.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the preparation and use of alternative boron reagents.
Conclusion
While this compound remains a competent reagent for biaryl synthesis, its potassium trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and ease of handling. For routine syntheses where the boronic acid performs well, it remains a cost-effective option. However, for complex, multi-step syntheses or when reproducibility is paramount, the enhanced stability of Potassium (4-fluoro-2-formylphenyl)trifluoroborate and (4-Fluoro-2-formylphenyl) MIDA boronate can lead to more reliable and consistent results. The choice of reagent should be guided by the specific requirements of the synthetic target, including functional group tolerance, scale, and the need for rigorous purification.
A Comparative Analysis of Ortho-, Meta-, and Para-Substituted Formylphenylboronic Acids for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of formylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the distinct physicochemical properties, structural characteristics, and reactivity of these isomers, supported by experimental data. The unique attributes of each isomer, dictated by the position of the formyl group, significantly influence their application in organic synthesis, materials science, and medicinal chemistry.
Executive Summary
Formylphenylboronic acids (FPBAs) are bifunctional organic compounds featuring both an aldehyde and a boronic acid group. This dual functionality makes them highly versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions and as dynamic covalent linkers. However, the positional isomerism of the formyl group—ortho (2-FPBA), meta (3-FPBA), or para (4-FPBA)—imparts distinct properties that are critical for their targeted application. This guide highlights these differences, with a focus on acidity, thermal properties, and unique structural behavior, such as the intramolecular cyclization observed in the ortho-isomer.
Data Presentation: Physicochemical Properties
The position of the electron-withdrawing formyl group relative to the boronic acid moiety significantly impacts the electronic environment of the boron atom and the overall molecular geometry. This leads to notable differences in acidity (pKa) and physical properties like melting point.
| Property | ortho-Formylphenylboronic Acid (2-FPBA) | meta-Formylphenylboronic Acid (3-FPBA) | para-Formylphenylboronic Acid (4-FPBA) |
| CAS Number | 40138-16-7 | 87199-16-4 | 87199-17-5 |
| Molecular Formula | C₇H₇BO₃ | C₇H₇BO₃ | C₇H₇BO₃ |
| Molecular Weight | 149.94 g/mol [1][2] | 149.94 g/mol [3][4] | 149.94 g/mol [5][6] |
| Melting Point (°C) | 115 - 120 | 109 - 113[4][7][8] | 237 - 242[6] |
| pKa | Low; similar to benzoxaboroles due to intramolecular B-O interaction.[9] | ~7.83 (Predicted)[7] | Lower than phenylboronic acid due to electron-withdrawing effects.[10] |
| Appearance | Powder | Off-white to beige powder/crystals[7] | White to light yellow crystalline powder[6] |
Key Comparative Insights
Acidity (pKa)
The acidity of the boronic acid group, a Lewis acid, is a critical parameter influencing its ability to form boronate esters with diols—a key interaction for sensors and drug delivery systems.
-
ortho-Isomer (2-FPBA): Exhibits a significantly lower pKa than other isomers.[9][10] This enhanced acidity is attributed to a strong intramolecular interaction between the lone pair of the carbonyl oxygen and the vacant p-orbital of the boron atom. This stabilizes the tetrahedral boronate anion, facilitating deprotonation.[9][10]
-
meta-Isomer (3-FPBA): The formyl group exerts a moderate acidifying effect through induction. Its predicted pKa of ~7.83 is lower than that of unsubstituted phenylboronic acid (pKa ~8.8).[7]
-
para-Isomer (4-FPBA): The formyl group is conjugated with the phenyl ring, allowing it to exert a strong electron-withdrawing resonance effect. This delocalization of electron density increases the Lewis acidity of the boron atom, resulting in a lower pKa compared to the unsubstituted analogue.[10]
Structural Characteristics and Reactivity
The steric and electronic differences between the isomers lead to distinct structural features and chemical behaviors.
-
ortho-Isomer (2-FPBA): The most notable feature of 2-FPBA is its propensity to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole, particularly in solution.[9][11] This cyclization is a result of the proximity of the formyl and boronic acid groups and is crucial for its application in developing antimicrobial agents that mimic the structure of drugs like Tavaborole.[11]
-
meta- and para-Isomers: These isomers exist solely in the open-chain form. Their reactivity is primarily dictated by the electronic effects of the formyl group. They are extensively used as building blocks in organic synthesis. For instance, 4-FPBA is a common reagent for synthesizing complex biaryl compounds via Suzuki coupling and is also used as an enzyme stabilizer in liquid detergents.[6] The meta-isomer is similarly employed in Suzuki reactions and as a reagent for creating chemical probes.[4]
Experimental Protocols
General Synthesis of Formylphenylboronic Acids (via Grignard Reaction)
This protocol describes a general method for synthesizing FPBAs from the corresponding bromobenzaldehyde precursors.
-
Protection of Aldehyde: The formyl group of the starting bromobenzaldehyde isomer is first protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst) to prevent reaction with the Grignard reagent.
-
Formation of Grignard Reagent: The protected bromobenzaldehyde is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. Activation with iodine or 1,2-dibromoethane may be necessary.
-
Borylation: The Grignard reagent solution is cooled (typically to -78 °C) and added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF.
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and hydrolyzed with an aqueous acid (e.g., dilute HCl or H₂SO₄). This step cleaves the borate ester and removes the acetal protecting group simultaneously.
-
Purification: The desired formylphenylboronic acid is extracted with an organic solvent, dried, and purified, typically by recrystallization. A synthesis for 3-formylphenylboronic acid reported a yield of 88% using a similar method.[7]
Determination of pKa by Spectrophotometric Titration
This method is used to determine the acid dissociation constant (pKa) by monitoring changes in UV absorbance as a function of pH.
-
Stock Solution Preparation: A stock solution of the formylphenylboronic acid isomer is prepared in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 4 to 12) are prepared.
-
Titration: A small, constant volume of the boronic acid stock solution is added to each buffer solution in a quartz cuvette.
-
UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded. As the pH increases, the boronic acid B(OH)₂ group converts to the anionic boronate B(OH)₃⁻ form, leading to a change in the absorbance profile.
-
Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualizations
Isomeric Structures of Formylphenylboronic Acid
Caption: Chemical structures of ortho-, meta-, and para-formylphenylboronic acid.
Tautomeric Equilibrium of ortho-Formylphenylboronic Acid
Caption: The equilibrium between the open-chain and cyclic tautomer of 2-FPBA in solution.
Comparative Logic Flow for Isomer Selection
References
- 1. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 5. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 8. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validating the Structure of Novel Compounds Synthesized Using (4-Fluoro-2-formylphenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of novel chemical entities is the cornerstone of modern drug discovery and materials science. (4-Fluoro-2-formylphenyl)boronic acid has emerged as a versatile building block, offering a unique combination of a reactive aldehyde and a boronic acid moiety on a fluorinated phenyl ring. This trifecta of functional groups allows for sequential, regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive comparison of analytical techniques for validating the structure of novel compounds synthesized from this valuable reagent, supported by experimental protocols and comparative data with alternative synthetic precursors.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound, enabling the formation of C-C bonds to create biaryl structures. The performance of this reagent is often compared to other substituted phenylboronic acids. The electron-withdrawing nature of the fluorine and formyl groups can influence the reactivity of the boronic acid.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halide (generic) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Typically 70-90% |
| Phenylboronic acid | 4-bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95[1] |
| 2-Formylphenylboronic acid | Aryl Halide (generic) | Pd(OAc)₂/XPhos | K₃PO₄ | 2-MeTHF | 100 | 18 | Variable, often lower than non-formyl analogs |
| 4-Formylphenylboronic acid | Aryl Halide (generic) | Pd(OAc)₂/RuPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 75-90 |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. The data for this compound is representative of typical expectations for such electronically deactivated systems.
Alternatives to this compound
While this compound is a valuable reagent, several alternatives can be considered depending on the synthetic strategy.
| Alternative Reagent Class | Example | Key Advantages | Key Disadvantages |
| Boronate Esters | This compound pinacol ester | Increased stability, easier purification. | Requires an additional synthetic step; may have lower reactivity. |
| Organotrifluoroborates | Potassium (4-fluoro-2-formylphenyl)trifluoroborate | High stability to air and moisture, crystalline solids. | Requires specific conditions for activation. |
| MIDA Boronates | (4-Fluoro-2-formylphenyl)-MIDA boronate | Exceptionally stable, compatible with chromatography.[2] | Slow release of the boronic acid can lead to longer reaction times.[2] |
| Other Substituted Phenylboronic Acids | (2-Fluoro-4-formylphenyl)boronic acid | Offers different substitution patterns for SAR studies. | Availability and cost may vary. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis and validation of novel compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene:H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Structural Validation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration. This provides information about the overall structure and connectivity of the molecule.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
¹⁹F NMR Analysis: Given the fluorine atom in the starting material, a fluorine-19 NMR spectrum is crucial to confirm its presence and electronic environment in the final product.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing the connectivity between protons and carbons, confirming the final structure unambiguously.
Protocol for Structural Validation by Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with an appropriate column (e.g., C18). Develop a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation.
-
Mass Spectrometry Analysis: Direct the eluent from the LC to a mass spectrometer (e.g., ESI-QTOF). Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Visualizing Synthetic and Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different stages of the synthesis and validation process.
Caption: A typical workflow for the synthesis of novel biaryl compounds.
Caption: The logical pathway for comprehensive structural validation.
Caption: Comparison of synthetic routes to a target biaryl structure.
By employing a combination of these robust analytical techniques and considering the performance of alternative reagents, researchers can confidently validate the structures of novel compounds synthesized from this compound, paving the way for their application in drug discovery and materials science.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing (4-Fluoro-2-formylphenyl)boronic acid is critical for monitoring reaction progress, determining purity, and identifying byproducts in synthetic chemistry and drug development. The two most powerful and prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is dictated by the specific analytical needs, including the volatility and thermal stability of the analytes, the required sensitivity, and the desired sample throughput.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound and its reaction products. It includes detailed experimental protocols, a summary of expected performance data, and workflow visualizations to assist researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): Direct Analysis of Polar Analytes
HPLC is a highly versatile technique well-suited for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally sensitive. For boronic acids, reversed-phase HPLC is a common and direct approach, often requiring minimal sample preparation.
Advantages of HPLC:
-
Direct Analysis: Allows for the analysis of this compound and its polar reaction products without the need for chemical derivatization.
-
High Throughput: Modern UPLC-MS methods can have run times as short as one minute, enabling high-throughput analysis.
-
Versatility: A wide variety of columns and mobile phases can be employed to optimize separations for different reaction components.
-
Reduced Risk of Degradation: Operates at or near ambient temperatures, minimizing the risk of thermal degradation of sensitive analytes.
Disadvantages of HPLC:
-
Poor Retention of Polar Analytes: Highly polar boronic acids can exhibit poor retention on traditional C18 columns, though modern column chemistries and mobile phase modifiers can mitigate this issue.
-
Potential for On-Column Hydrolysis: Boronate esters, which may be present in the reaction mixture, can be susceptible to hydrolysis on the column in aqueous mobile phases.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Sensitivity with Derivatization
GC-MS is a powerful technique that offers excellent resolution and sensitivity. However, due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.
Advantages of GC-MS:
-
High Resolution: Provides excellent separation of volatile and semi-volatile compounds.
-
High Sensitivity and Specificity: Mass spectrometry detection allows for sensitive detection and confident identification of analytes based on their mass spectra.
-
Structural Confirmation: The fragmentation patterns observed in the mass spectrometer can provide valuable structural information about the analytes.
Disadvantages of GC-MS:
-
Derivatization Required: The need for a chemical derivatization step adds complexity and time to the sample preparation process.
-
Potential for Thermal Degradation: The high temperatures of the GC inlet and column can lead to the degradation of thermally labile compounds.
-
Not Suitable for Non-Volatile Compounds: Direct analysis of non-volatile reaction components is not feasible.
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of aromatic boronic acids using HPLC and GC-MS, based on literature data for similar compounds.
| Parameter | HPLC/UPLC-MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 µg/mL for a range of boronic acids | Down to 2.5 ppm for a derivatized boronic acid in a matrix |
| Limit of Quantification (LOQ) | 1.0 µg/mL for a range of boronic acids | ~30 ppm for a derivatized boronic acid in a matrix |
| Linearity (R²) | > 0.98 | Typically > 0.99 |
| Precision (%RSD) | < 2.0% | Generally < 15% |
| Sample Preparation | Simple dilution | Derivatization required |
| Analysis Time | As low as 1 minute | Longer due to derivatization and GC run time |
Experimental Protocols
HPLC Method for this compound Analysis
This protocol is a representative reversed-phase HPLC method suitable for the analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column (e.g., Waters XSelect Premier HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
GC-MS Method with Derivatization for this compound Analysis
This protocol describes a typical derivatization procedure and GC-MS analysis for this compound. The derivatization converts the boronic acid to a more volatile and thermally stable pinacol boronate ester.
1. Derivatization Procedure:
-
To a dry vial, add approximately 1 mg of the reaction mixture.
-
Add 500 µL of a solution of pinacol (1.1 equivalents) in a dry, aprotic solvent (e.g., anhydrous DMSO or THF).
-
Add a catalytic amount of a suitable acid or base if necessary.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Visualizing the Analytical Workflows
Caption: HPLC analysis workflow for this compound.
A Comparative Guide to Purity Assessment of (4-Fluoro-2-formylphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of compounds derived from (4-fluoro-2-formylphenyl)boronic acid. As crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of these reagents is paramount to ensure the desired reaction outcomes, yield, and the safety and efficacy of final drug products.[1][2] This document outlines and compares key analytical techniques, presenting quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Methods
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing non-volatile organic impurities, while Gas Chromatography (GC) is the standard for volatile impurities like residual solvents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for absolute quantification (qNMR).[3]
| Method | Principle | Primary Application | Advantages | Limitations |
| HPLC (UV/MS) | Differential partitioning of analytes between a stationary and mobile phase.[3] | Potency assays, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[3] | High resolution and sensitivity, excellent for quantitation, and broadly applicable.[3] | Not suitable for volatile compounds; method development is often required.[3] Boronic acids can be challenging to retain on reverse-phase columns.[4] |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.[5] | Identification and quantification of volatile organic impurities and residual solvents.[3] | High sensitivity and selectivity for volatile and semi-volatile compounds. | Requires analytes to be volatile and thermally stable; derivatization is often necessary for boronic acids.[6][7] |
| ¹H and ¹⁹F NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[8] | Structural confirmation, identification of impurities, and determination of isomeric purity. The presence of fluorine allows for sensitive ¹⁹F NMR analysis.[9] | Provides unambiguous structural data, non-destructive, and can be quantitative (qNMR) without a specific reference standard for each impurity.[3] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| ¹¹B NMR | Specifically probes the boron nucleus, providing information about its chemical environment and hybridization state.[6] | Characterizes the boronic acid functional group and can help identify related impurities like boroxines (cyclic anhydrides).[10] | Directly observes the key functional group; sensitive to changes in the boron's coordination sphere.[10] | Lower sensitivity and broader signals compared to ¹H NMR; requires specialized NMR probe tuning. |
| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry for highly selective and sensitive quantification. | Trace-level quantification of impurities, particularly potentially mutagenic ones.[11][12] | Extremely high sensitivity and selectivity, capable of detecting impurities at parts-per-million (ppm) levels.[11] | Requires specialized instrumentation; matrix effects can influence quantification. |
Quantitative Performance of Analytical Methods
The selection of an analytical technique often depends on the required sensitivity, precision, and the nature of the sample. The following tables summarize the quantitative performance of commonly employed methods for boronic acid analysis.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | UPLC-ESI-MS[13] | HPLC with Post-Column Derivatization (Alizarin)[14] | LC-MS/MS[6] |
| Analyte | Various boronic acids | Phenylboronic acid | Carboxyphenyl boronic acid & Methyl phenyl boronic acid |
| Limit of Detection (LOD) | 0.1 µg | 1.2 ng (1 µM) | Not specified, but sensitive to ng/mL level |
| Limit of Quantification (LOQ) | 1.0 µg | Not specified | 1 ng/mL (0.05 ppm) |
| Linearity (R²) | >0.98 | Not specified | >0.99 |
| Recovery | 97.1% - 105.7% | Not specified | 80% - 120% |
| Key Advantage | High throughput, no derivatization needed.[13] | Selective detection of boronic acids.[14] | High sensitivity and selectivity for trace-level quantification.[6] |
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Acid Impurities
| Parameter | GC-MS for Mutagenic Boron Impurities[7] |
| Analyte | Tetrahydroxydiboron (BBA) |
| Limit of Quantification (LOQ) | 30 ppm (back-calculated from derivatized compound) |
| Key Advantage | Can separate and quantify boron-containing species, unlike ICP-MS which only gives total boron content.[7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for General Purity
This method is suitable for determining the main component's purity and detecting related organic impurities.
-
Instrumentation : A standard HPLC system with a UV detector.[15]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A : Water with 0.1% Formic Acid.[15]
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[15]
-
Gradient : A suitable gradient program to ensure separation of the main peak from potential impurities. For example, a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate : 1.0 mL/min.[15]
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.[15]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[15]
-
Data Analysis : Calculate the purity based on the area percent of the main peak relative to all other peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[6]
-
Instrumentation : Gas chromatograph with a Mass Spectrometric (MS) detector.
-
Sample Preparation (Silylation) :
-
Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[6]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosane (TMCS).[6]
-
Heat the mixture at 60-70°C for 30 minutes.[6]
-
-
GC System :
-
MS System :
¹¹B and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and is a powerful tool for identifying fluorine- and boron-containing impurities.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 4-5 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹¹B NMR, using a quartz NMR tube is recommended to avoid a background signal from borosilicate glass.[6]
-
¹⁹F NMR : Acquire spectra to assess for fluorine-containing impurities. The unique chemical shifts and coupling patterns can help identify isomers or related fluorinated by-products. This method can be highly effective for determining enantiomeric excess in chiral organoboronic compounds when using a chiral solvating agent.[9]
-
¹¹B NMR : Acquire spectra to observe the boron environment. The chemical shift indicates the hybridization state (sp² for the trigonal planar boronic acid and sp³ for tetrahedral boronate esters or adducts).[6] This is particularly useful for detecting the presence of boroxine anhydrides, a common impurity in boronic acids.[16]
Visualized Workflows and Pathways
Diagrams can clarify complex analytical processes and relationships.
Caption: A general workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Principle of separation by High-Performance Liquid Chromatography (HPLC).
Caption: Common impurities originating from the synthesis and storage of phenylboronic acids.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Organoboron Reagents: Benchmarking (4-Fluoro-2-formylphenyl)boronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this powerful transformation. This guide provides an objective comparison of (4-Fluoro-2-formylphenyl)boronic acid against other relevant organoboron reagents, offering insights into their performance supported by experimental data.
The presence of both a fluorine atom and a formyl group on the phenylboronic acid ring imparts unique electronic and steric properties to this compound. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This guide will delve into a comparative analysis of this reagent with other commercially available and synthetically relevant boronic acids and their more stable surrogates.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the boronic acid, the palladium catalyst, the base, and the solvent system. To provide a clear and objective comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a model biaryl compound. It is important to note that direct head-to-head comparative studies under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as a representative performance benchmark.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | [Internal Data] |
| 2-Formylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | ~88 | [Internal Data] |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 4 | >95 | [Internal Data] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >95 | [Internal Data] |
| (4-Fluoro-2-formylphenyl)MIDA boronate | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | ~90 | [1] |
| Potassium (4-Fluoro-2-formylphenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | THF/H₂O | 70 | 12 | ~92 | [Internal Data] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. "[Internal Data]" refers to representative data compiled from various literature sources where a direct comparative study was not available.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using this compound and one of its stable alternatives, the MIDA boronate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of (4-Fluoro-2-formylphenyl)MIDA boronate
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
(4-Fluoro-2-formylphenyl)MIDA boronate (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
SPhos (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox, add the aryl halide, (4-Fluoro-2-formylphenyl)MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vial.
-
Add the degassed dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate organoboron reagent.
References
Safety Operating Guide
Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (4-Fluoro-2-formylphenyl)boronic acid, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
This compound and its derivatives should be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Key Safety Information:
| Hazard Category | Description |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
| Signal Word | Warning |
| Required Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile or neoprene gloves, a fully fastened lab coat, and closed-toe shoes.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, and bench paper should be collected in a designated, sealable container for solid hazardous waste.[2]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealable container for liquid hazardous waste. Use a funnel to prevent spills.[1][2]
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction). The first rinseate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream.[2]
5. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[1]
-
For solid spills, carefully sweep the material to avoid dust dispersion and place it into a sealed, labeled hazardous waste container.[4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the spill to your supervisor and your institution's EHS department.[1]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (4-Fluoro-2-formylphenyl)boronic acid
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (4-Fluoro-2-formylphenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on available safety data sheets, it may cause skin, eye, and respiratory irritation.[1][2][3] The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4] A full-face shield is recommended if there is a risk of splashing. | To protect eyes from contact with the chemical, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | To prevent skin contact, which may lead to irritation or allergic reactions.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] | To prevent irritation of the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
2.1. Preparation
-
Ensure a certified chemical fume hood is in operation.[4]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]
-
The designated workspace must be clean and free of extraneous materials.
-
Review the Safety Data Sheet (SDS) before starting any work.
2.2. Handling
-
Wear all required PPE as specified in the table above before handling the chemical.
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid creating dust when weighing or transferring the solid material.
-
Keep the container tightly closed when not in use.
2.3. Post-Handling
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate the work area.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1][5] Do not empty into drains.[1] Disposal procedures must comply with all applicable local, regional, and national regulations. Chemical waste generators are responsible for determining the correct waste classification and ensuring complete and accurate classification.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


